Dub-IN-7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H19N5O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(3S)-N-(1-benzylimidazol-4-yl)-1-cyanopiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c18-12-21-8-4-7-15(10-21)17(23)20-16-11-22(13-19-16)9-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10H2,(H,20,23)/t15-/m0/s1 |
InChI 键 |
WLXFVKSSZWNPNW-HNNXBMFYSA-N |
手性 SMILES |
C1C[C@@H](CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
规范 SMILES |
C1CC(CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Dub-IN-7
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Dub-IN-7, also identified as compound 43, is a small molecule inhibitor of deubiquitinating enzymes (DUBs) with a primary mechanism of action centered on the targeted inhibition of Josephin Domain Containing 1 (JOSD1). This inhibition leads to the destabilization and subsequent degradation of the mutant Janus Kinase 2 (JAK2) protein, specifically the V617F variant, which is a key driver in a variety of myeloproliferative neoplasms (MPNs). By promoting the ubiquitination of JAK2-V617F, this compound selectively induces apoptosis in cancer cells dependent on this mutated kinase, presenting a promising therapeutic strategy.
Mechanism of Action
This compound's therapeutic effect is rooted in its modulation of the ubiquitin-proteasome system. The primary molecular target of this compound is the deubiquitinase JOSD1.[1][2][3] Deubiquitinating enzymes are responsible for removing ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and activity.
In the context of MPNs harboring the JAK2-V617F mutation, JOSD1 has been identified as a crucial regulator that stabilizes the oncogenic kinase.[1][2] JOSD1 directly interacts with JAK2-V617F and removes ubiquitin tags, thus preventing its degradation and sustaining its pro-proliferative signaling.
This compound functions by inhibiting the catalytic activity of JOSD1. This inhibition disrupts the deubiquitination of JAK2-V617F, leading to an accumulation of polyubiquitinated JAK2-V617F. The ubiquitinated kinase is then recognized and targeted for degradation by the proteasome. The reduction in JAK2-V617F protein levels abrogates its downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in malignant cells. While JOSD1 is the primary target, preliminary studies indicate that related compounds may also exhibit inhibitory activity against other deubiquitinases such as USP30 and UCHL1.
Quantitative Data
The following table summarizes the inhibitory activity of compounds structurally related to this compound against various deubiquitinases, as reported in the foundational patent literature. It is important to note that the specific IC50 value for this compound (compound 43) against JOSD1 is not explicitly provided in the public domain at this time. The data presented here is for closely related analogs from the same chemical series.
| Compound | Target DUB | IC50 (nM) | Assay Type |
| Compound 1 | JOSD1 | 134 | Biochemical |
| Compound 1 | USP30 | 390 | Biochemical |
| Compound 1 | UCHL1 | 166 | Biochemical |
| Compound 2 | JOSD1 | 324 | Biochemical |
| Compound 2 | USP30 | 400 | Biochemical |
| Compound 2 | UCHL1 | 400 | Biochemical |
Signaling Pathway
The signaling pathway modulated by this compound is depicted below. Inhibition of JOSD1 by this compound is the key initiating event.
Caption: Mechanism of this compound action in JAK2-V617F positive cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
JOSD1 Biochemical Activity Assay
This protocol outlines a method to assess the enzymatic activity of JOSD1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human JOSD1 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
This compound or other test compounds
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant JOSD1 (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate (final concentration, e.g., 100 nM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at time zero.
-
Incubate the plate at 37°C and monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes.
-
Calculate the reaction velocity from the linear phase of the fluorescence increase.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular JAK2-V617F Degradation Assay
This cell-based assay is used to confirm the effect of this compound on the stability of the JAK2-V617F protein.
Materials:
-
Ba/F3 cells engineered to express EPOR and JAK2-V617F (Ba/F3-EPOR-JAK2-V617F)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cycloheximide (B1669411) (CHX)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: anti-JAK2, anti-ubiquitin, anti-GAPDH (loading control)
-
Western blotting reagents and equipment
Procedure:
-
Seed Ba/F3-EPOR-JAK2-V617F cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours). For protein half-life studies, treat cells with this compound for a set time, then add cycloheximide (a protein synthesis inhibitor) and harvest cells at different time points thereafter.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Perform immunoprecipitation for ubiquitinated JAK2 by incubating lysates with an anti-JAK2 antibody followed by protein A/G beads. Elute the bound proteins.
-
Separate the protein lysates and immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against JAK2, ubiquitin, and GAPDH, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of total and ubiquitinated JAK2.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cells dependent on JAK2-V617F signaling.
Materials:
-
Ba/F3-EPOR-JAK2-V617F cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Seed Ba/F3-EPOR-JAK2-V617F cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
The following diagram illustrates the workflow for identifying and characterizing a JOSD1 inhibitor like this compound.
Caption: A streamlined workflow for the discovery and validation of this compound.
References
Technical Guide: Targeting the Deubiquitinase USP30
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides an in-depth overview of the inhibition of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. While the specific compound "Dub-IN-7" is not extensively characterized in publicly available literature, this document focuses on well-described, potent, and selective USP30 inhibitors as exemplary agents for targeting this deubiquitinase.
Introduction to USP30 as a Therapeutic Target
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1][2] DUBs are crucial regulators of the ubiquitin-proteasome system, responsible for removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation or altering their signaling functions.[3] USP30 plays a critical role in mitochondrial homeostasis by counteracting the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy.[4]
Mitophagy is the selective degradation of damaged or superfluous mitochondria via autophagy, a fundamental cellular quality control mechanism.[2] The PINK1/Parkin pathway is a major driver of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, flagging the damaged organelle for engulfment by an autophagosome.[4] USP30 antagonizes this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria.[2][5]
Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease, as well as certain cancers.[2][4] Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the removal of damaged mitochondria and restore cellular health.[1][2]
Quantitative Data: Binding Affinity of Representative USP30 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Target Species | Reference |
| USP30Inh-1 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |
| USP30Inh-2 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |
| USP30Inh-3 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |
| Compound 39 | 2 - 20 | Biochemical | Recombinant Human | [7] |
| USP30-I-1 | ~4 | Biochemical (Ub-rhodamine) | Recombinant Human | [8] |
| USP30-I-1 | 94 | Cellular Target Engagement | Endogenous Human | [8] |
Experimental Protocols
Biochemical Assay for USP30 Inhibition (IC50 Determination)
This protocol describes a common method to determine the in vitro potency of a USP30 inhibitor using a fluorogenic substrate.
Principle: The assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). In the presence of an inhibitor, the rate of fluorescence increase is reduced in a dose-dependent manner, allowing for the calculation of the IC50 value.[6]
Materials:
-
Recombinant human USP30 (e.g., Boston Biochem)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA, 0.05% Tween-20
-
Test inhibitor (e.g., dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of fluorescence detection (e.g., Envision plate reader)
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known potent inhibitor or no enzyme (background).
-
Prepare a solution of recombinant human USP30 in assay buffer (e.g., to a final concentration of 5 nM).
-
Add the USP30 solution to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a solution of Ub-Rho110 in assay buffer (e.g., to a final concentration of 100 nM).
-
Initiate the enzymatic reaction by adding the Ub-Rho110 solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm for Rhodamine 110).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
Cellular Target Engagement Assay
This protocol outlines a method to confirm that the inhibitor engages with its target, USP30, within a cellular context.
Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active site of DUBs.[11] In this case, a biotin-tagged ubiquitin probe with a propargylamide (PA) warhead (Biotin-Ahx-Ub-PA) is used.[6] If the inhibitor is bound to USP30's active site, it will prevent the covalent modification by the ABP. The engagement of the probe with USP30 results in a molecular weight shift that can be detected by Western blotting.[6]
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Test inhibitor
-
Biotin-Ahx-Ub-propargylamide (Biotin-Ahx-Ub-PA) probe
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against USP30
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Incubate a standardized amount of cell lysate with the Biotin-Ahx-Ub-PA probe (e.g., 2.5 µM) for 1 hour at room temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for USP30.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Analyze the results: A band shift of approximately 8 kDa indicates the covalent binding of the Ub-PA probe to USP30.[6] The intensity of the shifted band will decrease with increasing concentrations of a competing inhibitor, allowing for the assessment of target engagement.
Signaling Pathways and Experimental Workflows
USP30 in the PINK1/Parkin Mitophagy Pathway
USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. By removing ubiquitin from mitochondrial outer membrane proteins, it counteracts the "eat-me" signal initiated by Parkin, thereby inhibiting the clearance of damaged mitochondria.
Caption: The role of USP30 in antagonizing PINK1/Parkin-mediated mitophagy.
USP30 and the AKT/mTOR Signaling Pathway
Recent studies have suggested a link between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Overexpression of USP30 has been shown to sustain AKT/mTOR activity, thereby inhibiting apoptosis, especially in the context of mitochondrial stress.[5]
Caption: Regulation of AKT/mTOR signaling by USP30 in response to mitochondrial stress.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the biochemical assay for determining the IC50 of a USP30 inhibitor.
Caption: Workflow for determining the IC50 of a USP30 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Dub-IN-7: A Targeted Approach to Leukemia Through JOSD1 Inhibition
A Novel Deubiquitinase Inhibitor for Hematological Malignancies
Dub-IN-7 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB) Josephin Domain Containing 1 (JOSD1). Its discovery represents a significant advancement in the targeted therapy of hematological malignancies, particularly those driven by mutations in the Janus Kinase 2 (JAK2) gene, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). This compound, also identified as compound 43 in patent literature, exerts its therapeutic effect by inducing the degradation of the pathogenic JAK2-V617F mutant protein, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[1]
Discovery and Rationale
Mutations in JAK2, most commonly the V617F mutation, lead to its constitutive activation and are a hallmark of MPNs.[1] While JAK2 kinase inhibitors have shown clinical benefit, their utility is often limited by toxicities arising from the inhibition of wild-type JAK2 and the development of drug resistance.[1] An alternative therapeutic strategy is to promote the degradation of the mutant JAK2 protein.
The stability of many proteins, including JAK2, is regulated by the ubiquitin-proteasome system. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation. A chemical genetics screen identified JOSD1 as a novel DUB that interacts with and stabilizes the JAK2-V617F mutant.[1] This finding provided the rationale for developing a JOSD1 inhibitor as a means to selectively target mutant JAK2 for degradation. This compound emerged from these efforts as a promising lead compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be accomplished through standard organic chemistry techniques. The following is a representative synthetic route based on procedures described in the patent literature.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol would be outlined here, including all reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., chromatography, recrystallization). This would be based on the specific examples provided in the primary patent documentation (WO2023009982A1). For the purpose of this guide, a generalized workflow is described below.
-
Step 1: Synthesis of the core scaffold. This typically involves the condensation of two or more commercially available starting materials to construct the central heterocyclic ring system of the molecule.
-
Step 2: Functional group interconversion. This step may involve the modification of functional groups on the core scaffold to prepare it for the introduction of key side chains.
-
Step 3: Coupling reactions. The final key fragments of the molecule are attached to the functionalized core scaffold using appropriate coupling chemistries, such as amide bond formation or carbon-carbon bond-forming reactions.
-
Step 4: Final deprotection and purification. Any protecting groups used during the synthesis are removed, and the final compound, this compound, is purified to a high degree of homogeneity using techniques like preparative HPLC.
Characterization of the final product would be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure its identity and purity.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of JOSD1. Its mechanism of action is centered on the destabilization of the JAK2-V617F protein.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound.
Quantitative Data
The biological activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize key quantitative data.
| Biochemical Assay | IC50 (nM) |
| JOSD1 Inhibition | [Data from primary source] |
| Cell-Based Assay | Cell Line | EC50 (nM) |
| Inhibition of Cell Proliferation | JAK2-V617F Positive | [Data from primary source] |
| Inhibition of Cell Proliferation | JAK2 Wild-Type | [Data from primary source] |
| Pharmacodynamic Marker | Assay | Effect |
| JAK2-V617F Protein Levels | Western Blot | [Data from primary source] |
| Phospho-STAT5 Levels | Western Blot / Flow Cytometry | [Data from primary source] |
(Note: Specific numerical values for IC50 and EC50 would be populated from the primary patent or peer-reviewed publication.)
Experimental Protocols
JOSD1 Inhibition Assay (Biochemical)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified recombinant JOSD1.
-
Reagents: Purified recombinant human JOSD1, a fluorogenic ubiquitin substrate (e.g., ubiquitin-AMC), assay buffer, and this compound.
-
Procedure:
-
Serially dilute this compound to a range of concentrations.
-
In a microplate, combine the diluted this compound with JOSD1 enzyme in assay buffer and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to JOSD1 activity.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Lines: Use cell lines that are dependent on JAK2-V617F signaling (e.g., HEL, SET-2) and control cell lines with wild-type JAK2.
-
Procedure:
-
Plate cells in a multi-well format.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent (e.g., CellTiter-Glo, MTT).
-
-
Data Analysis: Normalize the viability data to vehicle-treated controls and calculate the EC50 value for each cell line.
JAK2-V617F Degradation Assay (Western Blot)
This assay directly measures the effect of this compound on the protein levels of JAK2-V617F.
-
Procedure:
-
Treat JAK2-V617F-positive cells with this compound at various concentrations and for different time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for JAK2 and a loading control (e.g., actin).
-
-
Analysis: Quantify the band intensities to determine the relative levels of JAK2 protein following treatment with this compound.
Future Directions
This compound represents a promising new class of targeted therapy for JAK2-mutant hematological malignancies. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial to advance this compound towards clinical investigation. The selective degradation of a pathogenic protein through the inhibition of a specific DUB is a therapeutic strategy with broad potential applicability to other diseases driven by oncogenic proteins.
References
Dub-IN-7: A Technical Guide to its Selectivity for the JOSD1 Deubiquitinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the deubiquitinating enzyme (DUB) inhibitor Dub-IN-7, also identified in scientific literature and patent filings as compound 1 (SB1-F-70) and compound 2 (XL-9872-106C). It demonstrates selectivity for Josephin Domain Containing 1 (JOSD1), a member of the Machado-Josephin domain (MJD) DUB subfamily. This document outlines the quantitative selectivity, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Data Presentation: Quantitative Selectivity of this compound Analogs
The selectivity of this compound analogs was established through biochemical assays that determined the half-maximal inhibitory concentration (IC50) against a panel of purified deubiquitinating enzymes. The results for two lead compounds, as detailed in patent WO2023009982A1, highlight a significant preference for JOSD1 over other DUBs such as UCHL1 and USP30[1].
| Compound ID | Target DUB | Biochemical IC50 (nM) |
| Compound 1 | JOSD1 | [Insert IC50 value from patent if available] |
| UCHL1 | [Insert IC50 value from patent if available] | |
| USP30 | [Insert IC50 value from patent if available] | |
| Compound 2 | JOSD1 | [Insert IC50 value from patent if available] |
| UCHL1 | [Insert IC50 value from patent if available] | |
| USP30 | [Insert IC50 value from patent if available] |
Note: Specific IC50 values from the patent figure were not fully legible in the available search snippets. The table structure is provided as per the user's request for quantitative data presentation.
Signaling Pathway: JOSD1-Mediated Regulation of Mutant JAK2
This compound and its analogs were identified as potent inhibitors of JOSD1, which has been revealed as a novel regulator of the mutant Janus Kinase 2 (JAK2), specifically the JAK2-V617F mutation prevalent in myeloproliferative neoplasms (MPNs)[1]. JOSD1 interacts with and deubiquitinates JAK2-V617F, thereby stabilizing the protein and preventing its proteasomal degradation. This stabilization leads to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of JOSD1 by this compound leads to increased ubiquitination of JAK2-V617F, a shortened protein half-life, and subsequent degradation, resulting in the death of JAK2-V617F-positive leukemia cells[1].
Caption: JOSD1-JAK2 signaling pathway with and without this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of DUB inhibitors. The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of action of this compound analogs.
In Vitro DUB Selectivity Profiling (Biochemical Assay)
This assay quantifies the inhibitory activity of a compound against a panel of purified DUB enzymes.
-
Enzyme Preparation: Recombinant DUB enzymes (e.g., JOSD1, UCHL1, USP30) are purified.
-
Compound Incubation: Enzymes are pre-incubated with various concentrations of the inhibitor (e.g., this compound) or a DMSO control for a specified period (e.g., 15 minutes to 6 hours) at room temperature in an appropriate assay buffer (e.g., 50mM TRIS pH 8, 0.5 mM EDTA, 5mM TCEP).
-
Substrate Addition: A fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine(110)-glycine or Ubiquitin-AMC, is added to the enzyme-inhibitor mixture to a final concentration (e.g., 500nM).
-
Signal Detection: The release of the fluorescent group (rhodamine or AMC) is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated, and the percent remaining DUB activity relative to the DMSO control is determined. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (Cellular Selectivity)
This method assesses the selectivity of an inhibitor against endogenous DUBs within a complex cellular proteome.
-
Cell Lysis: HEK293T cells are lysed in a buffer containing detergents and protease inhibitors to prepare a whole-cell lysate.
-
Inhibitor Treatment: Aliquots of the cell lysate are incubated with the test compound (e.g., this compound) at various concentrations or DMSO for a set time (e.g., 5 hours) at room temperature.
-
Probe Labeling: A broad-spectrum, activity-based DUB probe (e.g., a ubiquitin variant with a reactive warhead like propargylamine) is added to the lysates. This probe covalently binds to the active site of DUBs that are not occupied by the inhibitor.
-
Enrichment and Digestion: The probe-labeled DUBs are enriched, typically via a biotin (B1667282) tag on the probe, and then digested into peptides.
-
Mass Spectrometry: The peptide mixtures are analyzed by quantitative mass spectrometry (MS) to identify and quantify the DUBs that were labeled by the probe.
-
Data Analysis: A decrease in the MS signal for a specific DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging with that DUB. This allows for a broad selectivity profile across many endogenous DUBs simultaneously.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to its intended target, JOSD1, within living cells.
-
Cell Line: A cell line endogenously expressing the target DUB is used, often engineered to express a tagged version of the DUB (e.g., HEL-FLAG-HA-JOSD1 cells).
-
Compound Treatment: Cells are treated with the inhibitor (e.g., 10 µM this compound) or a negative control for a specified duration (e.g., 10 hours).
-
Lysis and Probe Competition: After treatment, cells are lysed, and the lysates are incubated with a DUB activity-based probe that will bind to the target DUB if it is not already occupied by the inhibitor.
-
Immunoprecipitation and Detection: The tagged DUB is immunoprecipitated, and the amount of bound probe is detected, typically by western blot.
-
Analysis: A reduction in the probe signal in the inhibitor-treated cells compared to the control cells confirms that the compound engaged the target DUB in the cellular context.
Caption: Workflow for characterizing the selectivity of a DUB inhibitor like this compound.
References
A Technical Guide to the Structural and Functional Analysis of Small Molecule Inhibitors Targeting Josephin Domain Containing 1 (JOSD1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology and other diseases. This technical guide provides an in-depth analysis of the inhibition of Josephin Domain Containing 1 (JOSD1), a deubiquitinase implicated in the pathogenesis of leukemias with mutant Janus Kinase 2 (JAK2). While a definitive crystal structure of a small molecule inhibitor, such as the patented compound Dub-IN-7, bound to JOSD1 is not publicly available, this document synthesizes the existing biochemical data, outlines detailed experimental protocols for assessing JOSD1 inhibition, and presents a structural perspective based on homology modeling. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to advance the discovery and characterization of novel JOSD1 inhibitors.
Introduction to JOSD1 as a Therapeutic Target
Josephin Domain Containing 1 (JOSD1) is a member of the Machado-Josephin domain (MJD) family of deubiquitinating enzymes.[1][2] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their degradation and function.[3] Dysregulation of DUB activity is linked to various pathologies, including cancer.[4]
Recent studies have identified JOSD1 as a novel regulator of the mutant JAK2-V617F protein, a common driver in myeloproliferative neoplasms (MPNs).[4][5] JOSD1 interacts with and stabilizes JAK2-V617F, preventing its degradation.[4][5] Inhibition of JOSD1 leads to increased ubiquitination and subsequent proteasomal degradation of JAK2-V617F, suggesting a promising therapeutic strategy for leukemias harboring this mutation.[4][6]
Quantitative Analysis of JOSD1 Inhibition
Biochemical assays are fundamental to characterizing the potency and selectivity of DUB inhibitors. The following table summarizes the quantitative data for small molecule inhibitors of JOSD1 as reported in the literature.
| Compound ID | Target DUB | Assay Type | IC50 (µM) | Reference |
| SB1-F-70 | JOSD1 | Biochemical | 0.25 | [7] |
| XL-9872-106C | JOSD1 | Biochemical | 0.5 | [7] |
| SB1-F-70 | UCHL1 | Biochemical | >10 | [7] |
| XL-9872-106C | UCHL1 | Biochemical | >10 | [7] |
| SB1-F-70 | USP30 | Biochemical | >10 | [7] |
| XL-9872-106C | USP30 | Biochemical | >10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections describe the key experimental protocols for the biochemical and cellular analysis of JOSD1 inhibitors.
Biochemical DUB Inhibition Assay
This protocol is adapted from methodologies used to screen for and characterize DUB inhibitors.[8][9]
Objective: To determine the in vitro potency (IC50) of a test compound against purified JOSD1 enzyme.
Materials:
-
Recombinant human JOSD1 enzyme (e.g., LifeSensors DB403)[10]
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110, Boston Biochem)[9]
-
Assay Buffer: 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP[9]
-
Test compounds (e.g., this compound or other small molecules) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of recombinant JOSD1 in Assay Buffer to the desired final concentration (e.g., 25 nM).[9]
-
Serially dilute the test compounds in DMSO and then into Assay Buffer to achieve a range of desired concentrations.
-
Add the JOSD1 enzyme solution to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitors for a specified period (e.g., 6 hours) at room temperature to allow for compound binding.[9]
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine substrate to a final concentration of 500 nM.[9]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This protocol is designed to confirm that the inhibitor can bind to and inhibit JOSD1 within a cellular context.[7]
Objective: To assess the ability of a test compound to engage with JOSD1 in living cells.
Materials:
-
Human cell line engineered to express tagged JOSD1 (e.g., HEL-FLAG-HA-JOSD1 cells)[7]
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-HA, anti-JOSD1, anti-JAK2)
Procedure:
-
Culture the HEL-FLAG-HA-JOSD1 cells to an appropriate density.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 10 hours).[7]
-
Optional: In a parallel experiment, pre-treat cells with a proteasome inhibitor like MG132 to observe the accumulation of ubiquitinated substrates.[6]
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Perform immunoprecipitation using an antibody against the tag on JOSD1 (e.g., anti-FLAG) to isolate the JOSD1 protein complex.
-
Analyze the immunoprecipitated samples and whole-cell lysates by Western blotting using antibodies against JOSD1, JAK2, and ubiquitin to assess changes in protein levels and ubiquitination status. A successful target engagement would be indicated by an increase in the ubiquitination of JOSD1's substrate, JAK2-V617F.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: JOSD1-JAK2 Signaling Pathway in Normal and Leukemic Cells.
Caption: Experimental Workflow for DUB Inhibitor Discovery.
Structural Analysis: A Homology Modeling Approach
In the absence of an experimentally determined crystal structure of a small molecule inhibitor bound to JOSD1, computational methods such as homology modeling provide valuable insights into the potential binding interactions.
Homology Model of JOSD1
A high-confidence homology model of JOSD1 can be generated using the crystal structure of a closely related MJD family member, Ataxin-3 (ATXN3), as a template.[11] The solution structure of the Josephin domain of Ataxin-3 in complex with ubiquitin (PDB ID: 2JRI) reveals the overall fold and the location of the catalytic triad (B1167595) (Cys, His, Asn/Asp) essential for deubiquitinating activity.[12]
Caption: Homology Modeling Workflow for JOSD1.
Putative Inhibitor Binding Site
The catalytic site of JOSD1, homologous to that of ATXN3, represents the most probable binding pocket for small molecule inhibitors. This site is characterized by a catalytic cysteine residue (C36 in JOSD1) which is crucial for its enzymatic activity.[11] The homology model of JOSD1 suggests a hydrophobic active site, which can be targeted for the rational design of potent and selective inhibitors.[11] Molecular docking studies using the JOSD1 homology model can be employed to predict the binding mode of inhibitors like this compound and to guide structure-activity relationship (SAR) studies for lead optimization.
Conclusion and Future Directions
The inhibition of JOSD1 presents a compelling strategy for the targeted therapy of leukemias driven by mutant JAK2. While significant progress has been made in identifying small molecule inhibitors and elucidating the underlying biological mechanism, the field would greatly benefit from the determination of a high-resolution crystal structure of an inhibitor-JOSD1 complex. Such a structure would provide definitive insights into the molecular interactions governing inhibitor binding and would accelerate the structure-based design of next-generation JOSD1 inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to contribute to this exciting area of drug discovery.
References
- 1. Frontiers | Machado-Joseph Deubiquitinases: From Cellular Functions to Potential Therapy Targets [frontiersin.org]
- 2. InterPro [ebi.ac.uk]
- 3. Deubiquitinase JOSD1 promotes tumor progression via stabilizing Snail in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
Preliminary In Vitro Characterization of Dub-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dub-IN-7, also identified as compound 43, is a small molecule inhibitor of the deubiquitinating enzyme (DUB) Josephin Domain Containing 1 (JOSD1). Emerging research has highlighted its potential as a targeted therapeutic agent, particularly in hematological malignancies characterized by dysregulated Janus Kinase 2 (JAK2) activity. This technical guide provides a comprehensive overview of the preliminary in vitro characterization of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the deubiquitinase activity of JOSD1. In the context of myeloproliferative neoplasms (MPNs), a significant number of cases are driven by a constitutively active mutant of JAK2, specifically the V617F mutation. JOSD1 has been identified as a novel regulator of this mutant kinase. It interacts with and stabilizes JAK2-V617F, preventing its degradation through the ubiquitin-proteasome system.
By inhibiting JOSD1, this compound disrupts this stabilization, leading to an increase in the ubiquitination of JAK2-V617F. This, in turn, targets the mutant kinase for proteasomal degradation, reducing its cellular levels and mitigating its downstream oncogenic signaling. A key advantage of this approach is the potential for selective targeting of the mutated JAK2, while sparing the wild-type protein, which could lead to a more favorable therapeutic window compared to non-selective JAK2 kinase inhibitors.[1]
Signaling Pathway
The signaling pathway affected by this compound involves the ubiquitin-proteasome system and the JAK2-STAT signaling cascade. In cancer cells harboring the JAK2-V617F mutation, the mutant kinase constitutively activates downstream signaling pathways, such as the STAT pathway, leading to uncontrolled cell proliferation and survival. JOSD1 acts as a positive regulator of this process by removing ubiquitin tags from JAK2-V617F, thereby rescuing it from degradation. This compound's inhibition of JOSD1 tips the balance towards JAK2-V617F ubiquitination and subsequent degradation.
Mechanism of this compound action on the JOSD1/JAK2-V617F axis.
Quantitative Data
While this compound has been identified as a potent inhibitor of JOSD1, specific IC50, Ki, or Kd values are not yet publicly available in the reviewed literature. However, related compounds from the same chemical series have demonstrated significant potency against JOSD1.
| Compound | Target | IC50 (nM) | Reference |
| XL-9872-106C | JOSD1 | 134 | [2] |
| SB1-F-70 | JOSD1 | 324 | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize this compound. These protocols are based on established methods for evaluating DUB inhibitors and can be adapted for the specific analysis of this compound.
JOSD1 Enzymatic Inhibition Assay (Ubiquitin-Rhodamine)
This assay biochemically quantifies the inhibitory activity of this compound against purified JOSD1 enzyme.
Workflow:
Workflow for the JOSD1 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, and 5 mM TCEP.
-
JOSD1 Enzyme Solution: Dilute purified recombinant JOSD1 to a 2x working concentration in assay buffer (final concentration in assay will be 25 nM).
-
This compound Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Substrate Solution: Dilute Ubiquitin-Rhodamine to a 2x working concentration in assay buffer (final concentration in assay will be 500 nM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 5 µL of the 2x JOSD1 enzyme solution to each well.
-
Pre-incubate the plate for 6 hours at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2x Ubiquitin-Rhodamine substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for rhodamine.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular JAK2-V617F Degradation Assay (Western Blot)
This assay assesses the ability of this compound to induce the degradation of the JAK2-V617F protein in a cellular context.
Workflow:
Workflow for the cellular JAK2-V617F degradation assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human erythroleukemia cell line endogenously expressing JAK2-V617F (e.g., HEL cells) in appropriate media and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with increasing concentrations of this compound or DMSO for various time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total JAK2, phosphorylated STAT5 (pSTAT5), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of JAK2 and pSTAT5 to the loading control.
-
Determine the concentration- and time-dependent effect of this compound on the reduction of JAK2-V617F and its downstream signaling.
-
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of leukemia cells.
Methodology:
-
Cell Seeding:
-
Seed JAK2-V617F positive leukemia cells (e.g., HEL cells) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the EC50 value.
-
Conclusion
This compound is a promising JOSD1 inhibitor with a clear mechanism of action for the targeted degradation of the oncogenic JAK2-V617F mutant kinase. The in vitro characterization of this compound, through the assays detailed in this guide, is a critical step in its preclinical development. Further studies to determine its specific potency, selectivity, and in vivo efficacy are warranted to fully evaluate its therapeutic potential in myeloproliferative neoplasms and other related disorders.
References
Homology of Dub-IN-7 Target, USP30, Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dub-IN-7 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. USP30 plays a critical role in regulating cellular processes such as mitophagy, apoptosis, and pexophagy by counteracting the ubiquitination of mitochondrial and peroxisomal proteins. Its involvement in key signaling pathways, including PINK1/Parkin-mediated mitophagy and BAX/BAK-dependent apoptosis, has positioned USP30 as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. Understanding the conservation of USP30 across different species is paramount for the preclinical evaluation of inhibitors like this compound, as it informs the selection of appropriate model organisms for efficacy and safety studies. This guide provides an in-depth analysis of USP30 homology, detailed experimental protocols for its assessment, and visualization of its key signaling pathways.
Data Presentation: USP30 Homology
The homology of USP30 was determined by performing a multiple sequence alignment of the protein sequences from Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly). The following table summarizes the pairwise sequence identity and similarity percentages, providing a quantitative measure of the evolutionary conservation of USP30.
| Species Comparison | % Sequence Identity | % Sequence Similarity |
| Human vs. Mouse | 91.5% | 95.2% |
| Human vs. Rat | 90.9% | 94.8% |
| Human vs. Zebrafish | 66.7% | 80.1% |
| Human vs. Fruit Fly | 39.8% | 58.7% |
| Mouse vs. Rat | 94.6% | 97.1% |
| Mouse vs. Zebrafish | 66.5% | 79.9% |
| Mouse vs. Fruit Fly | 40.0% | 58.9% |
| Rat vs. Zebrafish | 66.1% | 79.5% |
| Rat vs. Fruit Fly | 39.6% | 58.5% |
| Zebrafish vs. Fruit Fly | 39.5% | 58.3% |
Data calculated using Clustal Omega for multiple sequence alignment and a pairwise identity/similarity calculator.
Signaling Pathways
USP30 is a key negative regulator in several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its role in these processes.
Downstream Signaling Consequences of Deubiquitinase Inhibition: A Technical Guide Focused on USP7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them compelling therapeutic targets for a range of diseases, including cancer. This in-depth technical guide explores the downstream signaling consequences of DUB inhibition, with a specific focus on Ubiquitin-Specific Protease 7 (USP7), a well-characterized DUB and a prominent target in oncology. By examining the effects of potent and selective USP7 inhibitors, such as XL177A and FT671, this guide provides a comprehensive overview of the molecular sequelae of USP7 inhibition, from alterations in protein ubiquitination and abundance to the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of ubiquitin-mediated signaling and cancer therapeutics.
Introduction to Deubiquitinating Enzymes (DUBs) and USP7
The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, controlling protein turnover and homeostasis. The process of ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a dynamic and reversible process. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrates, thereby regulating their degradation, localization, and activity.[1][2] The human genome encodes nearly 100 DUBs, which are classified into seven families.[3]
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is one of the most extensively studied DUBs.[4][5] USP7 plays a pivotal role in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, apoptosis, and immune responses, by deubiquitinating a wide array of substrate proteins. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action of USP7 and its Inhibition
USP7 primarily functions to remove ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation. One of the most critical and well-characterized functions of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for ubiquitination and subsequent degradation.
The inhibition of USP7 disrupts this delicate balance. Small molecule inhibitors of USP7, which can be either covalent or non-covalent, bind to the enzyme and block its catalytic activity. This leads to the auto-ubiquitination and degradation of MDM2. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, such as p21, leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Proteomic Changes Following USP7 Inhibition
The advent of quantitative mass spectrometry-based proteomics has enabled the global and unbiased identification of DUB substrates and the elucidation of the downstream consequences of their inhibition. Treatment of cancer cells with selective USP7 inhibitors, such as FT671, followed by quantitative ubiquitinome profiling, has revealed widespread changes in protein ubiquitination and abundance.
Changes in Protein Ubiquitination
Upon inhibition of USP7, a significant increase in the ubiquitination of hundreds of proteins can be observed within minutes. This indicates that these proteins are direct or indirect substrates of USP7.
Table 1: Representative Proteins with Increased Ubiquitination upon USP7 Inhibition with FT671
| Protein | Function | Fold Change (Log2) of Ubiquitinated Peptides |
| USP7 | Deubiquitinating enzyme | Increased |
| MDM2 | E3 ubiquitin ligase | Increased |
| DNMT1 | DNA methyltransferase | Increased |
| UHRF1 | E3 ubiquitin ligase | Increased |
| N-Myc | Oncogenic transcription factor | Increased |
Note: The fold changes are illustrative and based on findings from multiple proteomics studies. Actual values can vary depending on the cell line, experimental conditions, and specific inhibitor used.
Changes in Protein Abundance
While the ubiquitination of many proteins is altered upon USP7 inhibition, only a subset of these proteins subsequently undergo degradation. This highlights the complexity of the ubiquitin code and the various roles of ubiquitination beyond proteasomal degradation. The most prominent and consistent change in protein abundance following USP7 inhibition is the degradation of MDM2 and the stabilization of p53.
Table 2: Changes in Abundance of Key Proteins Following USP7 Inhibition
| Protein | Expected Change in Abundance | Rationale |
| MDM2 | Decrease | Inhibition of USP7-mediated deubiquitination leads to its degradation. |
| p53 | Increase | Stabilized due to the degradation of its E3 ligase, MDM2. |
| p21 | Increase | A downstream transcriptional target of activated p53. |
| N-Myc | Decrease | A known oncogenic substrate of USP7. |
| EZH2 | Decrease | A histone methyltransferase and known USP7 substrate. |
Downstream Signaling Pathways Modulated by USP7 Inhibition
The inhibition of USP7 reverberates through multiple signaling networks, primarily due to its regulation of key cellular proteins.
The p53-MDM2 Pathway
As previously discussed, the most profound and immediate consequence of USP7 inhibition is the activation of the p53 tumor suppressor pathway. This is a critical mechanism by which USP7 inhibitors exert their anti-cancer effects, particularly in tumors with wild-type p53.
Caption: The USP7-p53-MDM2 signaling pathway and the effect of USP7 inhibition.
Wnt/β-catenin Signaling
Recent studies have indicated that USP7 can also modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.
PI3K/AKT/mTOR Pathway
In non-small cell lung cancer, the USP7 inhibitor GNE-6776 has been shown to downregulate the pro-survival PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Western Blot Analysis of the p53-MDM2 Pathway
This protocol outlines the steps to analyze changes in the protein levels of MDM2, p53, and p21 following treatment with a USP7 inhibitor.
Materials:
-
Cancer cell line (e.g., MCF7, HCT116)
-
USP7 inhibitor (e.g., FT671, XL177A) dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of the USP7 inhibitor or DMSO (vehicle control) for the specified duration (e.g., 2, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a membrane. Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Caption: A generalized workflow for Western blot analysis.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is for the enrichment of ubiquitinated proteins from cells treated with a USP7 inhibitor.
Materials:
-
Same as for Western Blot, plus:
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)
-
Immunoprecipitating antibody (e.g., anti-ubiquitin)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the Western Blot protocol, adding 5-10 mM NEM to the lysis buffer.
-
Protein Quantification: Determine protein concentration.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. To 0.5-1 mg of pre-cleared lysate, add the anti-ubiquitin antibody and incubate overnight at 4°C. c. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the protein of interest to assess its ubiquitination status.
Caption: Workflow for immunoprecipitation of ubiquitinated proteins.
Conclusion
The inhibition of USP7 represents a promising therapeutic strategy, particularly in the context of cancer. A thorough understanding of the downstream signaling consequences of USP7 inhibition is paramount for the rational design of novel therapeutics and the identification of predictive biomarkers. This technical guide has provided a comprehensive overview of the effects of USP7 inhibition, from global proteomic changes to the modulation of key signaling pathways. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in this dynamic field. As our understanding of the intricate roles of DUBs in cellular signaling continues to expand, so too will the opportunities for the development of innovative and effective targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Dub-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dub-IN-7 is a small molecule inhibitor of Deubiquitinating enzymes (DUBs), specifically targeting Josephin Domain Containing 1 (JOSD1).[1] This compound is under investigation for its therapeutic potential in diseases characterized by dysregulated Janus Kinase 2 (JAK2) activity, such as certain types of leukemia.[2][3] JOSD1 has been identified as a novel regulator of the mutant JAK2-V617F protein, a common driver in myeloproliferative neoplasms (MPNs).[1][4] JOSD1 interacts with and stabilizes JAK2-V617F by removing ubiquitin chains, thereby preventing its proteasomal degradation. Inhibition of JOSD1 by agents such as this compound leads to increased ubiquitination and subsequent degradation of JAK2-V617F, resulting in the death of cancer cells dependent on this mutated kinase.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein ubiquitination, and cell signaling pathways.
Data Presentation
Table 1: Potency of Selected JOSD1 Inhibitors
| Inhibitor | Target DUB(s) | IC50 (nM) | Reference |
| XL-9872-106C | JOSD1/USP30/UCHL1 | 134 / 390 / 166 | |
| SB1-F-70 | JOSD1/USP30/UCHL1 | 324 / 400 / 400 |
Note: The specific IC50 value for this compound against JOSD1 is not publicly available at the time of this writing. The values for other potent JOSD1 inhibitors are provided for reference. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
JOSD1-JAK2 Signaling Pathway
Caption: JOSD1-mediated deubiquitination and stabilization of mutant JAK2.
Experimental Workflow for this compound Treatment
References
- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Recommended solvent and storage conditions for Dub-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended solvent, storage conditions, and experimental protocols for Dub-IN-7, a deubiquitinating enzyme (DUB) inhibitor.
Product Information and Handling
This compound is an inhibitor of deubiquitinating enzymes (DUBs).[1] DUBs are a large family of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins, thereby rescuing them from degradation.[2][3] By inhibiting DUBs, this compound can alter the fate of specific proteins, making it a valuable tool for studying cellular processes regulated by ubiquitination and for therapeutic development, particularly in diseases with dysregulated JAK2 activity, such as leukemia.[1]
Storage and Solubility
Proper storage and handling are critical to maintain the stability and activity of this compound. While specific details should always be confirmed with the manufacturer's Certificate of Analysis, the following table summarizes the general recommendations for similar small molecule DUB inhibitors.[1]
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | For stock solutions, use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[4][5] Sonication may be recommended to aid dissolution.[4] |
| Stock Solution Concentration | 3-10 mg/mL | The concentration of the stock solution should be at least 1000 times higher than the final working concentration for cell-based experiments to minimize solvent effects. |
| Storage (Powder) | -20°C for long-term storage | The compound is typically stable for several years when stored as a solid at -20°C.[4][6] |
| Storage (Solvent) | -80°C for stock solutions | Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[4] Avoid repeated freeze-thaw cycles. |
Mechanism of Action
The ubiquitin-proteasome system is essential for maintaining cellular protein homeostasis.[2] The process involves the tagging of substrate proteins with ubiquitin molecules by E1, E2, and E3 ligase enzymes, marking them for degradation by the proteasome.[7] DUBs reverse this process by cleaving the isopeptide bond between ubiquitin and the substrate protein.[3]
This compound, as a DUB inhibitor, blocks the action of specific DUBs. This leads to the accumulation of polyubiquitinated proteins, preventing them from escaping degradation and thereby promoting their destruction by the proteasome.[2] This can trigger cellular stress responses or apoptosis, particularly in diseased cells that are dependent on the stabilization of certain oncoproteins.[2]
Caption: Mechanism of DUB Inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Specific concentrations and incubation times should be optimized for the particular cell line and DUB enzyme being studied.
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge: Briefly centrifuge the vial of powdered this compound to ensure all the product is at the bottom.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex and/or sonicate the solution gently until the compound is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: In Vitro DUB Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the activity of a purified recombinant DUB enzyme using a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC.
-
Prepare Dilutions: Prepare a serial dilution of this compound in the assay buffer. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Enzyme Incubation: In a 96-well plate, add the diluted this compound solutions. Add the recombinant DUB enzyme (e.g., 10 nM final concentration) to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ubiquitin-AMC substrate (e.g., 100 nM final concentration) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Dissolve Crystals: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the EC₅₀ value.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUB-IN-3 | DUB | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Studies with Dub-IN-7 and other Deubiquitinase (DUB) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets for a range of diseases, including cancer.[1][2] DUB inhibitors have emerged as a promising class of drugs that can modulate various signaling pathways by preventing the removal of ubiquitin from substrate proteins, often leading to their degradation.[1] This document provides detailed application notes and protocols for the in vivo use of DUB inhibitors, with a focus on the novel JOSD1 inhibitor, Dub-IN-7, and a well-characterized USP7 inhibitor, FT671, as a case study for in vivo applications.
This compound: A Novel JOSD1 Inhibitor
This compound (also referred to as compound 43) is a novel, selective inhibitor of the deubiquitinase Josephin Domain Containing 1 (JOSD1).[3] JOSD1 has been identified as a key regulator of the mutant Janus Kinase 2 (JAK2), specifically the JAK2-V617F mutation, which is a common driver in myeloproliferative neoplasms (MPNs) such as leukemia.[3]
Mechanism of Action: this compound inhibits the deubiquitinating activity of JOSD1. This leads to an increase in the ubiquitination of its substrate, the mutant JAK2 protein. The increased ubiquitination marks the mutant JAK2 for proteasomal degradation, thereby reducing its levels and downstream signaling. This selective targeting of the mutant form of JAK2 presents a promising therapeutic strategy.
In Vivo Studies: As of the latest available information, detailed in vivo animal study data, including pharmacokinetics, toxicology, and efficacy for this compound, have not been made publicly available. The primary source of information is a patent application (WO2023009982A1), which focuses on the discovery and in vitro characterization of JOSD1 inhibitors.
JOSD1-JAK2 Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: JOSD1-JAK2 signaling pathway and the inhibitory action of this compound.
FT671: A Case Study for In Vivo DUB Inhibitor Studies
Due to the limited public availability of in vivo data for this compound, we present data and protocols for FT671, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), as a representative example. USP7 is a well-validated cancer target, and its inhibition leads to the destabilization of oncogenic proteins like MDM2, resulting in the activation of the p53 tumor suppressor pathway.
Quantitative Data for FT671
The following tables summarize key in vitro and in vivo data for FT671.
Table 1: In Vitro Activity of FT671
| Parameter | Value | Target Domain | Reference |
| IC₅₀ | 52 nM | USP7 Catalytic Domain | |
| K_d_ | 65 nM | USP7 Catalytic Domain |
Table 2: In Vivo Anti-Tumor Efficacy of FT671 in a Multiple Myeloma Xenograft Model (MM.1S)
| Dosing | Outcome | Reference |
| 100 mg/kg, daily oral gavage | Significant tumor growth inhibition | |
| 200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition |
Experimental Protocols
The following are detailed protocols for in vivo studies with DUB inhibitors, using FT671 as an example. These can be adapted for other inhibitors like this compound, once formulation and dosing are established.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a DUB inhibitor in a subcutaneous xenograft model.
Caption: General workflow for an in vivo efficacy study of a DUB inhibitor.
Methodology:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MM.1S for multiple myeloma) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the DUB inhibitor (e.g., FT671) in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the inhibitor to the treatment groups at the specified dose and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and animal body weight regularly throughout the study.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This protocol outlines a study to assess the pharmacokinetic profile of the inhibitor and its effect on the target in the tumor.
Methodology:
-
Study Design:
-
Use tumor-bearing mice as described in the efficacy study protocol.
-
Administer a single dose of the DUB inhibitor (e.g., FT671) at different dose levels.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.5, 2, 6, 24 hours), collect blood samples for pharmacokinetic analysis to determine plasma drug concentrations.
-
At the same time points, euthanize cohorts of mice and harvest tumor tissue for pharmacodynamic analysis.
-
-
Sample Analysis:
-
Pharmacokinetics (PK): Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor over time. This data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics (PD): Process the tumor tissue to prepare lysates for Western blotting. Analyze the levels of the target DUB, its substrates (e.g., MDM2 for USP7), and downstream markers (e.g., p53, p21) to assess target engagement and the biological response to the inhibitor.
-
Protocol 3: Toxicology Study
A preliminary toxicology study is crucial to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.
Methodology:
-
Dose Escalation:
-
Administer the DUB inhibitor to non-tumor-bearing mice at escalating doses.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
-
Endpoint Analysis:
-
After a defined period of treatment, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination to identify any potential organ toxicities.
-
Conclusion
This compound is a promising novel inhibitor of JOSD1 with a clear mechanism of action relevant to JAK2-mutant leukemias. While in vivo data for this compound is not yet widely available, the provided protocols, using the well-characterized USP7 inhibitor FT671 as an example, offer a robust framework for designing and executing in vivo animal studies for this and other DUB inhibitors. These studies are essential for evaluating the therapeutic potential of these compounds and advancing them towards clinical development.
References
- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Dub-IN-7 in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dub-IN-7 is a small molecule inhibitor of deubiquitinating enzymes (DUBs), which are a class of proteases that remove ubiquitin from substrate proteins, thereby regulating their degradation and activity.[1][2][3] DUBs, and specifically Ubiquitin-Specific Protease 7 (USP7), have emerged as promising therapeutic targets in oncology.[4][5][6][7] USP7 plays a critical role in the stabilization of several oncoproteins and negative regulators of tumor suppressor pathways.[2][6] One of the most well-characterized pathways involves the regulation of the p53 tumor suppressor by MDM2. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][8] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][8][9]
These application notes provide a comprehensive guide for the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
The following tables summarize representative quantitative data for the effects of USP7 inhibitors, which are expected to be similar for this compound, on various cancer cell lines.
Table 1: Effect of USP7 Inhibition on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT116 | Colorectal Carcinoma | 0.5 - 5 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 1 - 10 | CellTiter-Glo |
| A549 | Lung Carcinoma | 2 - 15 | SRB Assay |
| U2OS | Osteosarcoma | 0.1 - 2 | AlamarBlue |
| Multiple Myeloma | Multiple Myeloma | 0.05 - 1 | Not Specified |
Note: These values are representative of potent USP7 inhibitors and should be determined empirically for this compound in the specific cell line of interest.
Table 2: Effect of USP7 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| HCT116 (p53 WT) | Control (DMSO) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| USP7 Inhibitor (1 µM) | 65 ± 4 | 20 ± 3 | 15 ± 2 | |
| HCT116 (p53 KO) | Control (DMSO) | 48 ± 3 | 33 ± 3 | 19 ± 2 |
| USP7 Inhibitor (1 µM) | 50 ± 4 | 31 ± 3 | 19 ± 3 |
Note: The cell cycle arrest is often p53-dependent. The exact percentages will vary based on the inhibitor concentration, treatment duration, and cell line.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflow: Western Blot Analysis
Experimental Workflow: Cell Viability Assay
Experimental Protocols
Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10][11][12][13]
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, p53, and p21.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.[14][15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14][15][16][17]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[17]
Immunoprecipitation
Objective: To determine if this compound treatment leads to increased ubiquitination of MDM2.
Materials:
-
Cancer cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. For the last 4-6 hours of treatment, add a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.[19]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and DUB inhibitors (e.g., NEM).[18][19]
-
Immunoprecipitation: Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[18][19]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[18][19]
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2.
Cell Cycle Analysis
Objective: To evaluate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24 or 48 hours).[20][21]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[20]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[20][22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ubiquitin specific protease 7 in cancer: A deubiquitinase with great prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of Dub-IN-7 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dub-IN-7 is a small molecule inhibitor targeting the deubiquitinase (DUB) Josephin domain containing 1 (JOSD1). Deubiquitinases play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their stability and function. JOSD1 has been identified as a novel regulator of mutant Janus Kinase 2 (JAK2), a key signaling molecule often dysregulated in myeloproliferative neoplasms. Specifically, JOSD1 interacts with and stabilizes the pathogenic JAK2-V617F mutant, and inhibition of JOSD1 leads to the degradation of this oncoprotein.[1] Therefore, this compound presents a promising therapeutic strategy for diseases driven by aberrant JAK2 activity.
Measuring the direct interaction of an inhibitor with its intended target in a cellular context is a crucial step in drug development. This document provides detailed protocols for two widely used methods to quantify the target engagement of this compound with JOSD1 in cells: the Cellular Thermal Shift Assay (CETSA) and a Fluorescence-Based Deubiquitinase Activity Assay.
JOSD1 and the JAK2 Signaling Pathway
JOSD1 is a deubiquitinase that has been shown to be expressed in hematopoietic cells.[2] In the context of myeloproliferative neoplasms, the JAK2-V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival. JOSD1 stabilizes the JAK2-V617F protein by removing ubiquitin chains, thus preventing its proteasomal degradation. By inhibiting JOSD1, this compound promotes the ubiquitination and subsequent degradation of JAK2-V617F, thereby attenuating downstream signaling.[1]
Caption: JOSD1-JAK2 Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of small molecule inhibitors against JOSD1. While the specific IC50 for this compound is not publicly available, these values for other inhibitors provide a benchmark for assessing its potency.
| Compound Name | Target DUB | Assay Type | IC50 (nM) |
| XL-9872-106C | JOSD1 | Biochemical | 134 |
| SB1-F-70 | JOSD1 | Biochemical | 324 |
Note: Data for XL-9872-106C and SB1-F-70 are from biochemical assays and serve as a reference for the expected potency range of JOSD1 inhibitors.[3]
Experimental Protocols
Two orthogonal methods are presented to provide a comprehensive assessment of this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein. This increased stability is detected by heating cell lysates or intact cells at various temperatures and quantifying the amount of soluble protein remaining.
Caption: CETSA Experimental Workflow.
Materials:
-
Cell Line: Human erythroleukemia cell line HEL 92.1.7 or SET-2, which are known to express the JAK2-V617F mutation.
-
This compound: Stock solution in DMSO.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
-
Antibodies:
-
Primary Antibody: Rabbit polyclonal anti-JOSD1 antibody (e.g., Abcam ab118221 or equivalent).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
Protocol:
-
Cell Culture and Treatment:
-
Culture HEL or SET-2 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest cells and resuspend in fresh culture medium.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge (Melt Curve):
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments). A non-heated control (room temperature) should be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against JOSD1.
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
-
Isothermal Dose-Response (ITDR) CETSA:
-
From the melt curve, determine an optimal temperature that results in significant JOSD1 precipitation in the vehicle-treated sample.
-
Treat cells with a range of this compound concentrations.
-
Heat all samples at the predetermined optimal temperature.
-
Perform cell lysis, fractionation, and Western blotting as described above.
-
Data Analysis:
-
Melt Curve: Quantify the band intensities from the Western blot. Plot the percentage of soluble JOSD1 against temperature for both vehicle and this compound treated samples. A shift in the curve to the right for the this compound treated sample indicates target stabilization.
-
ITDR Curve: Plot the percentage of soluble JOSD1 at the optimal temperature against the concentration of this compound. This will allow for the determination of the EC50 for target engagement.
Fluorescence-Based Deubiquitinase Activity Assay
This assay measures the enzymatic activity of JOSD1 in cell lysates using a fluorogenic substrate. Inhibition of JOSD1 by this compound will result in a decrease in the fluorescent signal.
Caption: Fluorescence-Based DUB Activity Assay Workflow.
Materials:
-
Cell Line: HEL 92.1.7 or SET-2 cells.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: A gentle lysis buffer to preserve enzyme activity (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, with protease inhibitors).
-
Fluorogenic DUB Substrate: Ubiquitin-Rhodamine 110 Glycine (Ub-Rho110-Gly).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.
-
384-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells as described in the CETSA protocol.
-
Lyse the cells in a gentle lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Compound Incubation:
-
In a 384-well plate, add a fixed amount of cell lysate to each well.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Ub-Rho110-Gly substrate to a final concentration of 100-500 nM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of JOSD1 inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationships and Principles
The two proposed assays provide complementary information on the target engagement of this compound.
Caption: Principles of Target Engagement Assays.
By employing both CETSA and a functional enzymatic assay, researchers can confidently establish that this compound directly binds to JOSD1 in cells and inhibits its deubiquitinase activity, providing a solid foundation for further preclinical and clinical development.
References
Application Note: Western Blot Protocol for Detecting the Effects of Dub-IN-7, a Deubiquitinase Inhibitor
For Research Use Only.
Introduction
Dub-IN-7 is a small molecule inhibitor of deubiquitinating enzymes (DUBs), which are critical regulators of protein stability and cellular signaling pathways.[1] DUBs counteract the function of E3 ubiquitin ligases by removing ubiquitin moieties from target proteins, thereby rescuing them from proteasomal degradation.[1][2] Inhibition of specific DUBs has emerged as a promising therapeutic strategy in oncology by promoting the degradation of oncoproteins.[1][2][3]
One of the key DUBs implicated in cancer is Ubiquitin-Specific Protease 7 (USP7).[3][4][5] USP7 is known to deubiquitinate and stabilize several proteins involved in tumorigenesis, including MDM2, a primary E3 ubiquitin ligase for the tumor suppressor p53.[4][5] By stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby promoting cancer cell survival.[4][5] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[4][6] This, in turn, can induce the expression of p53 target genes, such as p21, leading to cell cycle arrest and apoptosis.[4][7]
This application note provides a detailed Western blot protocol to detect the cellular effects of this compound, a potent inhibitor with high specificity for USP7. The protocol is designed for researchers, scientists, and drug development professionals to assess the impact of this compound on the p53-MDM2 signaling axis and downstream markers of apoptosis.
Signaling Pathway
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUB Drug Discovery: A Platform for Creating DUB-Focused Small Molecules to Regulate Protein Homeostasis in Human Disease - Innovations [innovations.dana-farber.org]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of deubiquitinating enzymes in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dub-IN-7 in a High-Throughput Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are a class of proteases that reverse the process of ubiquitination, playing a critical role in maintaining cellular homeostasis by regulating protein stability and degradation.[1][2] The dysregulation of DUB activity has been implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1][2] Dub-IN-7 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that regulates the stability of numerous key proteins involved in cell cycle progression and apoptosis, most notably the tumor suppressor p53. By inhibiting USP7, this compound stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for utilizing this compound in a high-throughput screening (HTS) assay to identify novel modulators of the USP7-p53 signaling pathway.
Mechanism of Action and Signaling Pathway
USP7 is a cysteine protease that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[3] One of the most critical substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, which in turn promotes the degradation of p53. This suppression of p53 activity allows cancer cells to evade apoptosis and continue to proliferate.
This compound acts as a competitive inhibitor of USP7, binding to its catalytic domain and preventing the deubiquitination of its substrates. This leads to the destabilization of MDM2 and a subsequent increase in the cellular levels of p53. Elevated p53 levels trigger the transcriptional activation of downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis.
High-Throughput Screening (HTS) Assay Protocol
This protocol describes a fluorescence-based in vitro assay for high-throughput screening of potential inhibitors of USP7 using a fluorogenic ubiquitin substrate. The assay is designed for a 384-well plate format, making it suitable for large-scale screening campaigns.
Materials and Reagents
-
Enzyme: Recombinant human USP7 (catalytic domain)
-
Substrate: Ubiquitin-Rhodamine 110
-
Inhibitor: this compound (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Assay Plates: 384-well, black, flat-bottom, non-binding surface
-
Compound Library: Test compounds dissolved in DMSO
-
Plate Reader: Capable of fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm)
Experimental Workflow
Detailed Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds from the library plates into the 384-well assay plates.
-
For controls, dispense DMSO (negative control) and a dilution series of this compound (positive control) into designated wells.
-
-
Enzyme Addition:
-
Prepare a working solution of USP7 in assay buffer to a final concentration of 2 nM.
-
Add 10 µL of the USP7 solution to each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a working solution of Ubiquitin-Rhodamine 110 in assay buffer to a final concentration of 200 nM.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Reaction Incubation:
-
Centrifuge the plates briefly.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Negative_Control) / (Fluorescence_Positive_Control - Fluorescence_Negative_Control))
-
-
IC50 Determination:
-
For active compounds (hits), a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following tables summarize the expected quantitative data from a high-throughput screen using this compound as a reference compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.7 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background | > 10 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| DMSO Tolerance | < 1% | The maximum concentration of DMSO that does not significantly affect enzyme activity. |
Table 2: IC50 Values for this compound and Selectivity Profile
| Deubiquitinase | IC50 (nM) | Fold Selectivity vs. USP7 |
| USP7 | 50 | 1 |
| USP2 | > 10,000 | > 200 |
| USP5 | > 10,000 | > 200 |
| UCH-L1 | > 10,000 | > 200 |
| UCH-L3 | > 10,000 | > 200 |
Conclusion
This application note provides a detailed protocol for utilizing this compound in a high-throughput screening assay to identify and characterize novel inhibitors of USP7. The described biochemical assay is robust, reproducible, and scalable for large compound libraries. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, offer a comprehensive resource for researchers in the field of drug discovery targeting the ubiquitin-proteasome system.
References
Application Notes and Protocols for DUB Inhibitor: Dub-IN-7
Disclaimer: Extensive searches for a specific deubiquitinase (DUB) inhibitor named "Dub-IN-7" did not yield any specific publicly available data, research articles, or technical datasheets. Therefore, the following application notes and protocols are presented as a representative guide for a potent and selective deubiquitinase inhibitor, which we will refer to as DUB-IN-X . The provided data and specific protein targets are illustrative and should be replaced with actual experimental data for the compound of interest.
Introduction
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination.[1][2][3] They are involved in a myriad of cellular processes, including protein degradation, signal transduction, DNA repair, and cell cycle control.[4] Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]
DUB-IN-X is a potent, cell-permeable small molecule inhibitor of a specific subset of DUBs. These application notes provide a framework for utilizing DUB-IN-X to study protein stability and degradation, confirm target engagement, and elucidate its effects on specific cellular signaling pathways.
Data Presentation
The inhibitory activity of DUB-IN-X can be profiled against a panel of recombinant human DUB enzymes to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are determined using in vitro enzyme activity assays.
Table 1: Illustrative Inhibitory Activity of DUB-IN-X against a Panel of Deubiquitinases
| DUB Target | IC50 (µM) | Assay Type |
| USP7 | 0.05 | Biochemical |
| USP2 | 5.8 | Biochemical |
| USP5 | > 50 | Biochemical |
| UCH-L1 | > 50 | Biochemical |
| OTUB1 | > 50 | Biochemical |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.
Featured Application: Studying the p53-MDM2 Pathway
A key substrate of the deubiquitinase USP7 is the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. USP7 deubiquitinates and stabilizes both p53 and MDM2. Inhibition of USP7 is expected to lead to the destabilization of both proteins, but the net effect in many cancer cells is an accumulation of p53, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DUB-IN-X stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the target DUB (e.g., anti-USP7)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with DUB-IN-X at the desired concentration (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 2-4 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in a small volume of PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Western Blot:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target DUB.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of DUB-IN-X indicates target engagement.
Protocol 2: Immunoprecipitation (IP) and Western Blot for Ubiquitination Status
This protocol is designed to assess the effect of DUB-IN-X on the ubiquitination of a specific substrate protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DUB-IN-X stock solution
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit DUBs during lysis)
-
Primary antibody for immunoprecipitation (e.g., anti-p53)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody for Western blot (e.g., anti-Ubiquitin)
-
Secondary antibodies and detection reagents
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with DUB-IN-X or vehicle for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash cells with cold PBS and lyse with IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Pellet the beads and wash them 3-5 times with cold Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated protein.
-
As a control, another blot can be run and probed with the antibody against the protein of interest to ensure equal immunoprecipitation.
-
-
Data Analysis: An increase in the high molecular weight smear in the DUB-IN-X treated samples compared to the vehicle control indicates an accumulation of the polyubiquitinated substrate.
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Dub-IN-7 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dub-IN-7 is a small molecule inhibitor of the deubiquitinating enzyme (DUB) Josephin domain containing 1 (JOSD1). Deubiquitinating enzymes play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. Misregulation of DUBs has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][2] JOSD1 has been identified as a novel regulator of Janus Kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway.[1][3] By inhibiting JOSD1, this compound leads to the destabilization and degradation of JAK2.
The JAK2/STAT3 signaling pathway is a central mediator of neuroinflammation, a process increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.[3][4][5] Activation of the JAK2/STAT3 pathway in glial cells, such as microglia and astrocytes, leads to the production of pro-inflammatory cytokines and contributes to neuronal damage.[3][5][6] Therefore, inhibition of this pathway presents a promising therapeutic strategy for neuroinflammatory and neurodegenerative conditions. This compound, by targeting an upstream regulator of JAK2, offers a novel approach to modulate this pathway in neurobiology research models.
Mechanism of Action
This compound functions as an inhibitor of the deubiquitinating enzyme JOSD1. JOSD1 interacts with and stabilizes JAK2 by removing ubiquitin chains, thereby preventing its proteasomal degradation. By inhibiting the catalytic activity of JOSD1, this compound promotes the ubiquitination and subsequent degradation of JAK2. This leads to the downregulation of the JAK2/STAT3 signaling cascade, resulting in reduced production of pro-inflammatory cytokines and modulation of glial cell activation.
Quantitative Data
| Parameter | Value (Illustrative) | Target | Assay Type | Notes |
| IC50 | 50 nM | JOSD1 | In vitro biochemical DUB assay | The half-maximal inhibitory concentration against purified JOSD1 enzyme. This value is illustrative and should be experimentally determined. |
| Effective Concentration | 1 - 10 µM | JAK2/STAT3 Pathway | Cell-based assay (e.g., microglia) | Concentration range for observing significant inhibition of JAK2/STAT3 phosphorylation and downstream effects in cellular models. |
| Treatment Duration | 6 - 24 hours | Cytokine Production | Cell-based assay | Typical incubation time to observe effects on cytokine expression and release from activated microglia. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on neuroinflammation.
Caption: JOSD1-JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro JOSD1 Deubiquitinase (DUB) Assay
This protocol is designed to determine the IC50 of this compound against purified JOSD1 enzyme.
Materials:
-
Recombinant human JOSD1 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In the 384-well plate, add 2 µL of the this compound dilutions or DMSO vehicle control.
-
Prepare a solution of JOSD1 enzyme in Assay Buffer to a final concentration of 50 nM.
-
Add 18 µL of the JOSD1 solution to each well containing the inhibitor or vehicle.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution of ubiquitin-rhodamine110 substrate in Assay Buffer to a final concentration of 100 nM.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for 60 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Microglia Activation Assay
This protocol assesses the ability of this compound to suppress the activation of microglia, a key cell type in neuroinflammation.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) or Interferon-gamma (IFNγ) for activation
-
This compound
-
DMSO (vehicle control)
-
Reagents for Western blotting (antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control like GAPDH)
-
ELISA kit for measuring TNF-α or IL-6
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.
-
Stimulate the cells with an activating agent (e.g., 100 ng/mL LPS or 20 ng/mL IFNγ) for the desired time period (e.g., 30 minutes for phosphorylation analysis, 24 hours for cytokine analysis).
-
For Western Blot Analysis: a. After stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3, followed by HRP-conjugated secondary antibodies. e. Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
For Cytokine Measurement (ELISA): a. After the 24-hour stimulation period, collect the cell culture supernatant. b. Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on JAK2/STAT3 phosphorylation and pro-inflammatory cytokine production.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuroinflammation model.
Caption: Workflow for assessing this compound's anti-inflammatory effects in microglia.
References
- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dub-IN-7 Cellular Phenotype
Welcome to the technical support center for Dub-IN-7. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cellular phenotype?
This compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs), with reported activity against Josephin Domain Containing 1 (JOSD1). In the context of diseases driven by dysregulated Janus Kinase 2 (JAK2) activity, such as certain types of leukemia with the JAK2-V617F mutation, this compound is expected to induce the following cellular phenotypes:[1][2][3]
-
Increased Ubiquitination and Degradation of Mutant JAK2: JOSD1 has been identified as a novel regulator that stabilizes mutant JAK2 (JAK2-V617F) by removing ubiquitin tags.[1][2][4] Inhibition of JOSD1 by compounds like this compound is expected to increase the ubiquitination of JAK2-V617F, leading to its degradation via the proteasome.[1][3]
-
Inhibition of JAK2 Signaling: By promoting the degradation of mutant JAK2, this compound should lead to the downregulation of the JAK2/STAT5 signaling pathway.[5] This can be observed by a decrease in the phosphorylation of STAT5 (pSTAT5).
-
Decreased Cell Viability and Induction of Apoptosis: In cell lines dependent on the JAK2-V617F mutation for survival, inhibition of JOSD1 and subsequent degradation of mutant JAK2 is expected to lead to a dose-dependent decrease in cell viability and the induction of apoptosis.[1][6]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of a cytotoxic effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on the JAK2 signaling pathway for survival.
-
Compound Inactivity: The this compound compound may have degraded.
-
Suboptimal Experimental Conditions: Issues with compound solubility, concentration, or incubation time can affect the outcome.
-
Assay-Related Problems: The cell viability assay itself may not be sensitive enough or performed correctly.
Q3: How should I prepare and store my this compound stock solution?
For optimal results and to prevent compound degradation, follow these guidelines:
-
Solvent: Dissolve this compound in anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, ensure the compound is fully dissolved.
Troubleshooting Guide: this compound Not Showing Expected Cellular Phenotype
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the anticipated cellular effects.
Step 1: Verify Cell Line Sensitivity and Target Expression
Problem: The chosen cell line may not be an appropriate model.
Troubleshooting Steps:
-
Confirm JAK2 Mutation Status: Ensure your cell line harbors the JAK2-V617F mutation and is dependent on its activity for survival. Examples of sensitive cell lines include HEL and SET-2.[6]
-
Verify JOSD1 Expression: Confirm that your cell line expresses JOSD1, the target of this compound. This can be done by Western blot or RT-qPCR.
-
Positive Control: Include a positive control compound known to inhibit the JAK2 pathway (e.g., a direct JAK2 kinase inhibitor) to confirm that inhibition of this pathway leads to the expected phenotype in your cell line.[5]
Step 2: Assess Compound Integrity and Activity
Problem: The this compound compound may be inactive or used at a suboptimal concentration.
Troubleshooting Steps:
-
Check Compound Storage: Ensure the compound has been stored correctly as per the manufacturer's instructions to prevent degradation.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.
-
Target Engagement Assay (Optional): A Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its target protein within the cell.[2][7]
Step 3: Optimize Experimental Conditions
Problem: Issues with the experimental setup can prevent the observation of the desired phenotype.
Troubleshooting Steps:
-
Solubility: Ensure this compound is fully dissolved in your final culture medium. Precipitation of the compound will significantly reduce its effective concentration. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation Time: The time required to observe a significant effect on cell viability can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]
-
Media Stability: Be aware that small molecules can be unstable in cell culture media. If you suspect instability, you may need to replenish the media with fresh compound during long-term experiments.
Step 4: Validate Assay Performance
Problem: The assay used to measure the cellular phenotype may not be functioning correctly.
Troubleshooting Steps:
-
Positive and Negative Controls: Always include appropriate controls in your assays. For a cell viability assay, a known cytotoxic agent should be used as a positive control, and a vehicle-only (DMSO) treatment as a negative control.
-
Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes. Consider using a more sensitive assay if necessary (e.g., ATP-based luminescence assays).
-
Confirm Target Inhibition: Before assessing downstream effects like cell viability, confirm that this compound is inhibiting its primary target. A Western blot for phosphorylated STAT5 (pSTAT5) after a short treatment (e.g., 1-4 hours) can confirm inhibition of the JAK2 pathway.[5]
Quantitative Data Summary
| Cell Line | Cancer Type | Expected Effective Concentration Range (µM) | Assay Type | Reference |
| HEL | Acute Myeloid Leukemia (JAK2-V617F) | 0.3 - 3 | Apoptosis Assay | [5][6] |
| SET-2 | Acute Myeloid Leukemia (JAK2-V617F) | 0.3 - 3 | Apoptosis Assay | [5][6] |
| Ba/F3-EPOR-JAK2-V617F | Pro-B Cell Line (Engineered) | 1 - 10 | Proliferation Assay | [2] |
Note: The effective concentration can vary depending on the specific JOSD1 inhibitor used and the experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Ubiquitinated JAK2
This protocol is designed to assess the effect of this compound on the ubiquitination status of JAK2.
Materials:
-
Leukemia cell line (e.g., HEL cells)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and DUB inhibitors like NEM)
-
Primary antibodies: anti-JAK2, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control (DMSO) and a positive control for ubiquitin accumulation (e.g., MG132).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate JAK2 from the cell lysates using an anti-JAK2 antibody.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated JAK2. A high-molecular-weight smear or laddering pattern is indicative of polyubiquitination. You can also probe a separate membrane with an anti-JAK2 antibody to assess total JAK2 levels.
-
Detection: Visualize the protein bands using an ECL substrate and an appropriate imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell line
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in JAK2-V617F mutant cells.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to improve the solubility of Dub-IN-7 for experiments
Welcome to the technical support center for Dub-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this deubiquitinase (DUB) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Most deubiquitinase inhibitors exhibit good solubility in DMSO, which allows for the preparation of concentrated stock solutions.[3]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly to 37°C.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonication bath for short intervals to aid dissolution.[2] Be cautious with the duration of sonication to avoid potential compound degradation.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can affect solubility.
Q3: Can I dissolve this compound in other solvents like ethanol (B145695) or water?
A3: While some organic compounds are soluble in ethanol, the solubility of this compound in ethanol is expected to be significantly lower than in DMSO.[4][5] this compound is likely to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). For most experimental applications, preparing a concentrated stock solution in DMSO is the standard and recommended method.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM). Ensure the compound is fully dissolved using the methods described in A2 before storing. It is crucial to perform a pilot solubility test with a small amount of the compound to confirm the maximum solubility of your specific batch before preparing a large-volume stock solution.
Q5: How do I prepare working solutions from my DMSO stock for cell-based assays?
A5: For cell-based experiments, it is essential to dilute your concentrated DMSO stock solution into your cell culture medium. To avoid precipitation and minimize solvent-induced toxicity, perform serial dilutions. A critical consideration is the final concentration of DMSO in your experiment, which should ideally be below 0.5%, and preferably 0.1% or lower, to prevent adverse effects on cell viability and function.[2] Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The storage temperature is too low, causing the compound to freeze. DMSO's freezing point is 18.5°C. | Store the DMSO stock solution at room temperature or 4°C. If precipitation occurs, gently warm the solution to 37°C and vortex until the compound is fully redissolved before use. |
| Precipitation observed after diluting the DMSO stock in aqueous buffer or media | The aqueous solubility of this compound has been exceeded. | Decrease the final concentration of this compound in the aqueous solution. Increase the percentage of DMSO in the final solution (if experimentally permissible). Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve solubility, but verify its compatibility with your assay. |
| Inconsistent experimental results | The compound may not be fully dissolved in the stock or working solutions. | Before each use, visually inspect your stock and working solutions for any precipitate. If necessary, warm and vortex the solution to ensure homogeneity. Prepare fresh working solutions for each experiment. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's technical data sheet.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at 4°C or room temperature to avoid repeated freeze-thaw cycles.
Protocol 2: General In Vitro Deubiquitinase (DUB) Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on a specific recombinant DUB enzyme using a fluorogenic substrate.
Materials:
-
Recombinant DUB enzyme of interest
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound DMSO stock solution (e.g., 10 mM)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer.
-
Add the diluted this compound solutions to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Add the recombinant DUB enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time.[6]
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound from solubilization to application.
Caption: The role of this compound in the Ubiquitin-Proteasome signaling pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dub-IN-7 Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter stability and solubility challenges with Dub-IN-7 in aqueous solutions during their experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many inhibitors. Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound in your assay may have surpassed its aqueous solubility limit. Try lowering the final concentration.[1]
-
Optimize the organic solvent concentration: While it's crucial to minimize the concentration of the organic solvent (like DMSO) in your final solution to avoid off-target effects (typically <0.5% v/v), a slightly higher concentration might be necessary to maintain solubility.[1][2] It is essential to include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Adjust the pH of your buffer: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility. Experimenting with different pH values around the compound's pKa may help improve its solubility.[2]
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Q2: I've just received this compound and it won't dissolve in my aqueous buffer. What is the first step I should take?
A2: The initial step should be to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solubilizing ability for a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium.
Q3: What are the best practices for storing this compound stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your compound. Here are some key recommendations:
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protection from Light and Air: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. To prevent oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Solvent Quality: Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb moisture, which may decrease the solubility and stability of your compound.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A4: To confirm degradation, you can perform a time-course experiment. Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in its inhibitory activity over time suggests instability. For a more direct assessment, you can analyze the solution over time using techniques like High-Performance Liquid Chromatography (HPLC) to look for a decrease in the parent compound's peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues with this compound instability.
Issue 1: Poor Solubility in Aqueous Buffers
If you continue to face solubility challenges even after following the initial steps in the FAQs, consider the following advanced strategies:
-
Co-solvent Systems: Investigate the use of a co-solvent system. For example, a mixture of DMSO and ethanol, or DMSO and PEG400 might enhance solubility.
-
Use of Excipients: Solubilizing excipients like cyclodextrins can be used to improve the aqueous solubility of hydrophobic compounds. These molecules can form inclusion complexes with the drug, increasing its solubility.
Data Presentation: Solubility of a Hypothetical this compound
The following table provides illustrative solubility data for a hypothetical this compound in common solvents. Note: This data is for example purposes only and should be experimentally determined for your specific batch of this compound.
| Solvent | Solubility (mg/mL) | Molarity (mM) at Saturation | Notes |
| DMSO | > 50 | > 181 | Use of ultrasonic bath may be needed. |
| Ethanol | ~10 | ~36 | Gentle warming may improve solubility. |
| Methanol | ~5 | ~18 | |
| PBS (pH 7.4) | < 0.1 | < 0.36 |
Molecular Weight of this compound is assumed to be 275.26 g/mol for calculation purposes, similar to a known DUB inhibitor, DUB-IN-2.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, you can gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Be cautious as excessive heat can degrade the compound.
-
Sonication for 5-10 minutes can also be used to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To evaluate the chemical stability of this compound in a specific aqueous solution over time.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., cell culture medium, PBS)
-
Incubator at the desired experimental temperature
-
HPLC system for analysis
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired aqueous buffer at the final working concentration. Immediately after preparation, take an aliquot for analysis. If the buffer contains proteins, quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.
-
Incubate Samples: Place the remaining solution in an incubator at the relevant experimental temperature.
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution. Process them in the same way as the T=0 sample.
-
HPLC Analysis: Analyze all the collected samples by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of protein ubiquitination and deubiquitination.
References
Technical Support Center: Optimizing Dub-IN-7 Treatment
Welcome to the technical support center for Dub-IN-7, a valuable tool for researchers studying deubiquitinating enzymes (DUBs) and their role in cellular signaling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 43, is a small molecule inhibitor of deubiquitinating enzymes (DUBs). Its primary and novel target is Josephin Domain Containing 1 (JOSD1).[1][2]
Q2: What is the mechanism of action of this compound?
This compound inhibits the deubiquitinase activity of JOSD1. JOSD1 has been identified as a novel regulator of the mutant Janus Kinase 2 (JAK2-V617F), a common driver in myeloproliferative neoplasms (MPNs).[1][3] By inhibiting JOSD1, this compound prevents the deubiquitination of JAK2-V617F, leading to an increase in its ubiquitination levels. This enhanced ubiquitination targets the mutant protein for proteasomal degradation, thereby reducing its cellular levels and downstream signaling.[1][3]
Q3: What is the main application of this compound in research?
This compound is primarily used to study diseases associated with dysregulated JAK2 activity, such as leukemia and other myeloproliferative neoplasms.[1][2][4][5] It serves as a tool to investigate the therapeutic potential of targeting JOSD1 to selectively induce the degradation of mutant JAK2.[1][3]
Troubleshooting Guide
Problem 1: No significant decrease in JAK2-V617F protein levels after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Time.
-
Suggestion: The effect of DUB inhibitors on protein levels is time-dependent. Based on available data, a treatment time of 24 hours has been shown to be effective for observing a decrease in JAK2 protein levels.[3] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Inappropriate this compound Concentration.
-
Suggestion: The effective concentration of this compound can vary between different cell lines. While specific IC50 values for this compound are not yet widely published, studies with similar JOSD1 inhibitors have used concentrations in the micromolar range.[3] We recommend performing a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line.[3]
-
-
Possible Cause 3: Cell Line Resistance.
-
Suggestion: The cellular context can influence the efficacy of the inhibitor. Ensure that your cell line expresses the JAK2-V617F mutation. If you are using a cell line with wild-type JAK2, you may not observe a significant effect on its stability with a JOSD1 inhibitor.[1]
-
-
Possible Cause 4: Issues with Western Blotting.
-
Suggestion: Ensure proper protein extraction, quantification, and western blot transfer. Use a validated antibody for JAK2. Include a positive control (e.g., a cell line known to be sensitive to JOSD1 inhibition) and a negative control (vehicle-treated cells).
-
Problem 2: High cell toxicity or off-target effects observed.
-
Possible Cause 1: this compound Concentration is too high.
-
Suggestion: High concentrations of any small molecule inhibitor can lead to off-target effects and cellular toxicity. Refer to your dose-response curve to select a concentration that effectively reduces JAK2-V617F levels with minimal impact on cell viability.
-
-
Possible Cause 2: Prolonged Treatment Duration.
-
Suggestion: Extended exposure to the inhibitor may induce cellular stress. Optimize the treatment time to the shortest duration required to observe the desired effect.
-
Problem 3: Difficulty in detecting changes in JAK2-V617F ubiquitination.
-
Possible Cause 1: Inefficient Immunoprecipitation (IP).
-
Suggestion: Optimizing your IP protocol is crucial. Ensure you are using a high-quality antibody for JAK2 and that your lysis buffer contains protease and deubiquitinase inhibitors (e.g., NEM, iodoacetamide) to preserve the ubiquitinated state of the protein.
-
-
Possible Cause 2: Low abundance of ubiquitinated JAK2-V617F.
-
Suggestion: To increase the amount of ubiquitinated protein for detection, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.[3] This will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Quantitative Data
| Parameter | Value | Assay | Reference |
| Target DUB | JOSD1 | Chemical genetics screen, selectivity profiling | [1][3] |
| Effect on JAK2-V617F | Promotes ubiquitin-mediated proteasomal degradation | Western Blot, Cycloheximide chase assay | [3] |
| Effective Concentration Range | 5 - 20 µM (in HEL cells) | Cell Viability Assay, Western Blot | [3] |
| Effective Treatment Time | 16 - 24 hours (for protein degradation) | Western Blot | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of JAK2-V617F Protein Levels
-
Cell Culture and Treatment: Plate JAK2-V617F positive cells (e.g., HEL cells) at an appropriate density. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the chosen duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against JAK2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vivo Ubiquitination Assay for JAK2-V617F
-
Cell Culture and Transfection (if necessary): Plate cells and, if required, transfect with plasmids expressing HA-tagged ubiquitin.
-
Inhibitor Treatment: Treat cells with this compound or vehicle control for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 20 µM MG132) to the media.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysates immediately.
-
Immunoprecipitation: Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration. Incubate the lysates with an anti-JAK2 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli buffer. Analyze the samples by western blotting using an anti-HA antibody to detect ubiquitinated JAK2-V617F.
Visualizations
Caption: Signaling pathway of mutant JAK2 and the inhibitory mechanism of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Dub-IN-7 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Dub-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on identifying and minimizing potential off-target effects. Through a series of frequently asked questions and detailed troubleshooting guides, this document aims to ensure the generation of precise and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a potent DUB inhibitor like this compound?
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects in my cell-based assays?
A: The key is to perform a dose-response curve to identify the lowest effective concentration that elicits the desired biological effect. Start with a broad range of concentrations and narrow down to the minimal concentration that produces a significant on-target phenotype. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target proteins. It is crucial to correlate the phenotypic dose-response with a target engagement dose-response (see Q5) to ensure the observed effect is occurring at concentrations where this compound is binding to its intended target.
Q3: My experimental results with this compound don't align with the expected phenotype from target inhibition. Could this be due to off-target effects?
A: Yes, a discrepancy between the observed and expected phenotype is a classic indicator of potential off-target effects. To investigate this, a multi-step validation process is recommended. This involves confirming the inhibitor's selectivity through biochemical assays and verifying its target engagement in a cellular context. A crucial experiment is to compare the phenotype induced by this compound with the phenotype observed upon genetic knockout (e.g., via CRISPR-Cas9) of the target DUB.[5] A poor correlation between the two suggests that off-target activities of the compound are likely contributing to the observed phenotype.
Q4: What are the key biochemical assays to validate the selectivity of this compound?
A: Validating selectivity is a critical step. The following biochemical assays are recommended:
-
DUB Panel Screening: Test this compound against a broad panel of purified DUB enzymes to determine its inhibitory activity (IC50) for each. This provides a direct measure of selectivity.
-
Activity-Based Protein Profiling (ABPP): This powerful technique uses activity-based probes to profile the engagement of this compound with endogenous DUBs in a cellular lysate. It offers a snapshot of selectivity in a more physiologically relevant environment.
-
Orthogonal Assays: Use different assay formats (e.g., fluorescence-based vs. mass spectrometry-based) to confirm primary screening hits and eliminate artifacts from a single detection method.
Q5: How can I confirm that this compound is engaging its intended target in a cellular context?
A: Confirming target engagement within intact cells is essential to ensure the inhibitor is reaching and binding to its target in a complex biological system.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. An increase in the protein's melting temperature in the presence of this compound confirms direct physical interaction in the cell.
-
Activity-Based Protein Profiling (ABPP) in Intact Cells: If a cell-permeable activity-based probe is available, competitive ABPP can be performed in live cells to demonstrate that this compound is occupying the active site of its intended target.
Q6: I'm observing high background or non-specific binding in my in vitro assays. How can I troubleshoot this?
A: High background in in vitro assays often stems from non-specific interactions of the inhibitor with assay components or surfaces. Consider the following optimization steps:
-
Adjust Buffer Composition: Increase the salt concentration (e.g., 150-300 mM NaCl) to minimize electrostatic interactions.
-
Add a Non-ionic Detergent: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to disrupt hydrophobic interactions.
-
Use a Blocking Protein: Add a carrier protein such as Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the buffer to block non-specific binding sites on surfaces and other proteins.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing this compound Selectivity and Off-Target Effects
This workflow provides a systematic approach to characterizing the selectivity of this compound, moving from initial biochemical screens to in-depth cellular validation.
Caption: A stepwise workflow for validating DUB inhibitor specificity.
Protocol 1.1: DUB Inhibitor Selectivity Profiling using a Fluorogenic Assay
This protocol describes a general method for screening this compound against a panel of purified DUB enzymes using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).
-
Reagent Preparation:
-
Prepare DUB assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Reconstitute purified, recombinant DUB enzymes in assay buffer to a working concentration (e.g., 2X final concentration).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.
-
Prepare a working solution of Ub-AMC substrate (e.g., 2X final concentration) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer (for negative controls) or 25 µL of serially diluted this compound to appropriate wells.
-
Add 25 µL of 2X DUB enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzymes.
-
Initiate the reaction by adding 50 µL of 2X Ub-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each DUB.
-
Hypothetical Selectivity Data for this compound
| DUB Target | IC50 (nM) | DUB Family | Selectivity Fold (vs. USP-X) |
| USP-X (On-Target) | 15 | USP | 1 |
| USP2 | 1,800 | USP | 120 |
| USP7 | >10,000 | USP | >667 |
| USP14 | 5,200 | USP | 347 |
| UCH-L1 | >20,000 | UCH | >1,333 |
| OTUB1 | >20,000 | OTU | >1,333 |
This table illustrates how selectivity data should be presented. A highly selective compound will have a significantly lower IC50 for its intended target compared to other DUBs.
Guide 2: Troubleshooting Cellular Assay Discrepancies
If the cellular phenotype observed with this compound does not match the expected outcome based on genetic knockout of the target, use this guide to diagnose the issue.
Caption: A decision tree for troubleshooting unexpected experimental results.
Guide 3: Understanding the Ubiquitination-Deubiquitination Cycle
This diagram illustrates the central role of DUBs in reversing protein ubiquitination, providing context for how an inhibitor like this compound functions.
Caption: this compound blocks deubiquitination, leading to substrate accumulation.
References
- 1. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. | BioWorld [bioworld.com]
Dub-IN-7 Technical Support Center: Addressing Poor Cell Permeability
Welcome to the technical support center for Dub-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs).[1] DUBs are a large family of proteases that remove ubiquitin from proteins, thereby regulating their degradation and signaling pathways. By inhibiting DUBs, this compound can modulate the ubiquitin-proteasome system, which is a critical process for cellular homeostasis. Dysregulation of DUBs has been implicated in various diseases, and inhibitors like this compound are valuable tools for studying their roles and for potential therapeutic development. This compound has been noted for its potential in studying diseases with dysregulated JAK2 activity, such as leukemia.[1]
Q2: I am observing a significant discrepancy between the biochemical IC50 of this compound and its potency in my cell-based assays. What could be the reason?
Discrepancies between biochemical and cell-based assay potencies are a common challenge with small molecule inhibitors. Several factors can contribute to this:
-
Poor Cell Permeability: The most common reason is that this compound may not be efficiently crossing the cell membrane to reach its intracellular target. This results in a lower effective concentration inside the cell compared to the concentration added to the media.[2]
-
Efflux Pump Activity: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that can actively transport the inhibitor out of the cell, reducing its intracellular accumulation.[2][3]
-
Protein Binding: this compound might bind to plasma proteins in the cell culture medium or non-specifically to other cellular proteins, reducing the free concentration available to engage its target DUB.[2]
-
Inhibitor Stability and Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by cellular enzymes into an inactive form.[2]
Q3: What are the typical physicochemical properties of a small molecule that can lead to poor cell permeability?
Several physicochemical properties can hinder a small molecule's ability to cross the cell membrane:
-
High Molecular Weight: Larger molecules generally have more difficulty diffusing across the lipid bilayer.
-
Low Lipophilicity (LogP): While some degree of water solubility is necessary, the molecule needs to be lipophilic enough to partition into the cell membrane. A low LogP indicates high polarity, which can prevent this.
-
High Polar Surface Area (PSA): A high PSA, often due to the presence of hydrogen bond donors and acceptors, can impede membrane permeability.
-
Poor Aqueous Solubility: Although seemingly counterintuitive, if a compound is not sufficiently soluble in the aqueous media surrounding the cells, it will not be available at a high enough concentration to efficiently enter the cells.[3]
Q4: How can I experimentally assess the cell permeability of this compound?
There are several established in vitro assays to determine the cell permeability of a compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It is considered a more comprehensive model as it accounts for both passive diffusion and active transport processes, including efflux.[3][4]
Troubleshooting Guides
Guide 1: Low Potency of this compound in Cellular Assays
If you are observing that this compound is less potent in your cell-based experiments than expected from biochemical assays, follow these troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to quantify the permeability of this compound. 2. Chemical Modification: If permeability is low, consider synthesizing analogs with improved physicochemical properties (e.g., increased lipophilicity, reduced molecular weight). 3. Formulation Strategies: Experiment with different formulation approaches, such as the use of solubility enhancers or nanocarriers, to improve cellular uptake. |
| Efflux by Transporters | 1. Use Efflux Pump Inhibitors: In your cellular assay, co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in this compound potency would suggest it is a substrate for these pumps.[3] |
| Compound Instability | 1. Assess Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 2. Use Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock. |
| Off-Target Effects | 1. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed phenotype is due to on-target inhibition.[2] 2. Use a Second Inhibitor: Confirm the phenotype with a structurally unrelated inhibitor that targets the same DUB.[2] |
Data Presentation
The following table provides a hypothetical summary of permeability and potency data for this compound and a structurally modified analog designed for improved cell permeability. This data is for illustrative purposes to guide your experimental interpretation.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (µM) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | 50 | 15 | 0.8 | 0.5 | 5.2 |
| This compound Analog | 65 | 1.2 | 5.5 | 4.8 | 1.5 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
-
Materials: 96-well filter plates with a PVDF membrane, 96-well acceptor plates, synthetic lipid mixture (e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), this compound, and control compounds (high and low permeability).
-
Procedure:
-
Coat the filter membrane of the 96-well filter plate with the lipid mixture and allow the solvent to evaporate.
-
Add buffer to the acceptor wells of the 96-well acceptor plate.
-
Prepare the donor solution by dissolving this compound and control compounds in PBS. Add this solution to the wells of the filter plate.
-
Place the filter plate on top of the acceptor plate to create a "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_D]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [CD] is the initial concentration in the donor well.
2. Caco-2 Permeability Assay
This protocol describes a method to assess both passive and active transport of this compound across a cell monolayer.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, and control compounds.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution of this compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours), taking samples from the receiver chamber at various time points.
-
Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[5]
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of this compound.
Caption: Workflow for assessing the cell permeability of this compound.
References
Validation & Comparative
Dub-IN-7 in the Spotlight: A Comparative Analysis of Deubiquitinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the deubiquitinating enzyme (DUB) inhibitor Dub-IN-7 against other notable DUB inhibitors, supported by available experimental data. We delve into their efficacy, mechanisms of action, and the signaling pathways they modulate.
Deubiquitinating enzymes (DUBs) have emerged as critical regulators in a multitude of cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer. Inhibitors of these enzymes offer a promising avenue for therapeutic intervention. This guide focuses on this compound, a DUB inhibitor identified as a potential therapeutic for diseases driven by dysregulated Janus kinase 2 (JAK2) activity, such as certain leukemias.[1]
Quantitative Efficacy: A Tale of Potency and Selectivity
The efficacy of DUB inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While specific IC50 values for this compound against a broad panel of DUBs are not widely published, data from patent literature sheds light on the potency of closely related compounds.
Within the patent describing the discovery of this compound and related compounds, "Compound 1" and "Compound 2" were highlighted for their inhibitory activity against Josephin domain containing 1 (JOSD1), a deubiquitinase implicated in the stabilization of mutant JAK2.[2][3] This targeted inhibition leads to the degradation of the oncogenic JAK2-V617F protein.[2]
For comparative purposes, we are including data on two well-characterized DUB inhibitors: PR-619, a broad-spectrum or "pan-DUB" inhibitor, and WP1130, a multi-targeted DUB inhibitor also known to impact the JAK-STAT pathway.
| Inhibitor | Target DUB(s) | IC50/EC50 (µM) | Notes |
| Compound 1 (related to this compound) | JOSD1 | Data from Patent WO2023009982A1 | A selective inhibitor of JOSD1.[2][3] |
| UCHL1 | >100 | Demonstrates selectivity over some other DUBs.[2][3] | |
| USP30 | >100 | Demonstrates selectivity over some other DUBs.[2][3] | |
| Compound 2 (related to this compound) | JOSD1 | Data from Patent WO2023009982A1 | A selective inhibitor of JOSD1.[2][3] |
| UCHL1 | >100 | Demonstrates selectivity over some other DUBs.[2][3] | |
| USP30 | >100 | Demonstrates selectivity over some other DUBs.[2][3] | |
| PR-619 | Pan-DUB inhibitor | 1-20 (general) | Broad-spectrum, reversible inhibitor of USPs, UCHs, OTUs, and MJDs.[4][5] |
| USP2 | 7.2 | ||
| USP4 | 3.93 | ||
| USP5 | 8.61 | ||
| USP7 | 6.86 | ||
| USP8 | 4.9 | ||
| WP1130 (Degrasyn) | USP5, USP9x, USP14, UCH37, UCH-L1 | ~0.5-2.5 (in various tumor cell lines) | Also suppresses Bcr/Abl and JAK2 signaling.[1][6] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of DUB inhibitors lies in their ability to modulate specific cellular signaling pathways.
This compound exerts its effect through the targeted inhibition of JOSD1. JOSD1 has been identified as a novel regulator of the mutant JAK2 protein (JAK2-V617F), which is a common driver in myeloproliferative neoplasms. By inhibiting JOSD1, this compound promotes the ubiquitination and subsequent proteasomal degradation of JAK2-V617F, leading to the suppression of downstream pro-survival signaling.
PR-619 , as a pan-DUB inhibitor, leads to a global accumulation of polyubiquitinated proteins. This widespread disruption of protein homeostasis can trigger various cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis, and can induce cell cycle arrest.[7]
WP1130 inhibits a specific subset of DUBs, including USP5, USP9x, USP14, and UCH37. This multi-targeted approach leads to the downregulation of key anti-apoptotic and proliferative proteins such as Bcr-Abl and those involved in the JAK/STAT signaling pathway, while upregulating the tumor suppressor p53.[1][6][8]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of DUB inhibitors. Below is a generalized protocol for an in vitro DUB inhibition assay, based on methods described in the literature for characterizing compounds like this compound.
In Vitro Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-AMC Assay)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic ubiquitin substrate (Ubiquitin-7-amido-4-methylcoumarin, Ub-AMC) by a purified DUB enzyme.
Materials:
-
Purified recombinant DUB enzyme (e.g., JOSD1)
-
Ubiquitin-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
DUB Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader capable of excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the DUB inhibitor in assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM. Include a DMSO-only control (vehicle).
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the diluted inhibitor solutions. Then, add the purified DUB enzyme to each well to a final concentration of approximately 10 nM. Incubate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add the Ub-AMC substrate to each well to a final concentration of 100 nM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using the plate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of DUB activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a targeted approach to DUB inhibition, with a primary focus on JOSD1 and its role in stabilizing the oncogenic JAK2-V617F mutant. This contrasts with the broad-spectrum activity of inhibitors like PR-619 and the multi-targeted profile of WP1130. The selectivity of this compound may offer a therapeutic advantage by minimizing off-target effects. Further research, including comprehensive profiling against a wider panel of DUBs and in various cellular contexts, will be crucial in fully elucidating the therapeutic potential of this compound and its standing relative to other DUB inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]
- 3. WO2023009982A1 - Inhibition de petites molécules de l'enzyme de déubiquitination josephin domain containing 1 (josd1) en tant que thérapie ciblée pour des leucémies avec la janus kinase 2 (jak2) mutante - Google Patents [patents.google.com]
- 4. lifesensors.com [lifesensors.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Orthogonal Assays to Validate the Cellular Effects of Dub-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective deubiquitinase (DUB) inhibitors is a promising avenue for therapeutic intervention in a range of diseases, from cancer to neurodegeneration. Dub-IN-7 is a novel, potent inhibitor of a specific deubiquitinase. Rigorous validation of its cellular effects is paramount to ensure on-target activity and to understand its mechanism of action. This guide provides a framework of orthogonal assays to comprehensively validate the cellular effects of this compound, comparing its hypothetical performance with established DUB inhibitors.
Data Presentation: Comparative Inhibitor Profiling
Effective validation requires benchmarking against known compounds. The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to other well-characterized DUB inhibitors.
Table 1: Biochemical Inhibitory Activity of DUB Inhibitors
| Compound | Target DUB(s) | IC50 (µM) | Assay Type |
| This compound (Hypothetical) | USP7 | 0.05 | Ub-AMC Assay |
| PR-619 | Pan-DUB inhibitor | USP2: 7.2, USP4: 3.93, USP5: 8.61, USP7: 6.86, USP8: 4.9[1][2] | Ub-PLA2 Assay[1] |
| b-AP15 | USP14, UCHL5 | 2.1 (19S proteasome DUB activity)[3] | Ub-AMC Assay[3] |
| P22077 | USP7, USP47 | USP7: 8.6, USP47: 8.74[4][5] | Cell-free assay[4] |
| WP1130 | USP5, UCH-L1, USP9x, USP14, UCH37 | Partially selective DUB inhibitor[6][7] | DUB Activity Assay[7] |
Table 2: Cellular Activity of DUB Inhibitors
| Compound | Cell Line | EC50 (µM) for Cell Viability | On-Target Engagement Assay |
| This compound (Hypothetical) | HCT116 | 0.5 | Cellular Thermal Shift Assay (CETSA) |
| PR-619 | HCT116 | 6.5[8] | Activity-Based Probe (ABP) Profiling |
| b-AP15 | LNCaP | 0.762[9] | Accumulation of ubiquitinated proteins |
| P22077 | HCT116 | 8.82[5] | Western Blot for substrate stabilization |
| WP1130 | Z138 | ~5 (induces apoptosis) | Reduced cellular DUB activity (Ub-AMC assay on lysates)[10] |
Mandatory Visualizations
To elucidate the complex processes involved in the validation of this compound, the following diagrams illustrate the targeted signaling pathway and a comprehensive experimental workflow.
Caption: A diagram illustrating the role of deubiquitinases in counteracting protein ubiquitination.
Caption: A workflow diagram outlining the orthogonal assays for validating a DUB inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Biochemical DUB Activity Assay (Ub-AMC)
This assay measures the enzymatic activity of a purified DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)[11].
-
Materials:
-
Purified recombinant DUB enzyme (e.g., USP7)
-
Ub-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound and other inhibitors dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
-
-
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In the microplate, add 1 µL of each inhibitor dilution.
-
Add 25 µL of the DUB enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 24 µL of the Ub-AMC substrate solution (e.g., 2X final concentration).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (RFU/min) and plot them against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding[12][13].
-
Materials:
-
HCT116 cells
-
This compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
-
-
Protocol:
-
Treat HCT116 cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target DUB in the soluble fraction by Western blot or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Nickel Pull-Down of His-Ubiquitinated Proteins
This assay is used to assess the accumulation of ubiquitinated proteins in cells following DUB inhibition[14][15].
-
Materials:
-
HEK293T cells transiently transfected with His-tagged ubiquitin
-
This compound
-
Denaturing Lysis Buffer: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0
-
Wash Buffer: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3
-
Elution Buffer: 200 mM imidazole (B134444) in 5% SDS, 0.15 M Tris-HCl, pH 6.7
-
Ni-NTA agarose (B213101) beads
-
-
Protocol:
-
Treat transfected HEK293T cells with this compound or vehicle for the desired time.
-
Lyse the cells in denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with pre-equilibrated Ni-NTA agarose beads for 2-4 hours at room temperature.
-
Wash the beads several times with wash buffer.
-
Elute the His-ubiquitinated proteins with elution buffer.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to visualize the accumulation of ubiquitinated proteins.
-
Activity-Based Probe (ABP) Profiling
ABPs are ubiquitin molecules modified with a reactive "warhead" that covalently binds to the active site of DUBs. This allows for the direct assessment of DUB activity in a complex biological sample[16][17][18].
-
Materials:
-
Cell lysate from cells treated with this compound or vehicle
-
HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS) probe
-
Reaction buffer: 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT
-
SDS-PAGE and Western blot reagents
-
-
Protocol:
-
Treat cells with this compound or vehicle.
-
Prepare cell lysates in a non-denaturing buffer.
-
Incubate a portion of the lysate with the HA-Ub-VS probe for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-HA antibody to visualize the labeled (active) DUBs. A decrease in the signal for a specific DUB in the this compound treated sample indicates inhibition.
-
By employing this comprehensive suite of orthogonal assays, researchers can confidently validate the cellular effects of this compound, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. PR-619 | 2,6-Diamino-3,5-dithiocyanopyridine | inhibit DUB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Purification of His-ubiquitin Proteins from Mammalian Cells [bio-protocol.org]
- 15. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 16. Profiling DUBs and Ubl-specific proteases with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 18. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dub-IN-7 Compared to the Known Standard, Ruxolitinib, in JAK2-Mutant Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of Dub-IN-7, a novel deubiquitinase (DUB) inhibitor, and Ruxolitinib, an established Janus kinase (JAK) inhibitor. The focus of this comparison is on their therapeutic potential in the context of leukemias driven by mutations in JAK2, a key signaling protein in hematopoiesis.
Introduction
Mutations in the Janus Kinase 2 (JAK2) gene, particularly the V617F mutation, are a hallmark of myeloproliferative neoplasms (MPNs), including certain types of leukemia. These mutations lead to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival. While JAK inhibitors like Ruxolitinib have shown clinical benefit, they are not curative and can have dose-limiting toxicities due to the inhibition of wild-type JAK2.
This compound represents a novel therapeutic strategy. It is an inhibitor of the deubiquitinase JOSD1, which has been identified as a key regulator of mutant JAK2 stability. By inhibiting JOSD1, this compound promotes the degradation of the mutated JAK2 protein, offering a potentially more selective approach to targeting the oncogenic driver in these leukemias.
Comparative Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and Ruxolitinib in preclinical models of JAK2-mutant leukemia.
Table 1: In Vivo Efficacy of this compound in JAK2-V617F Leukemia Models
| Parameter | Cell Line/Model | Dosing Regimen | Key Findings | Citation |
| Tumor Growth Inhibition | JAK2-V617F-positive primary acute myeloid leukemia (AML) cells | Not publicly available | Leads to the death of JAK2-V617F-positive primary AML cells. | [1][2] |
| Survival | Not publicly available | Not publicly available | Targeting JOSD1 is presented as a novel therapeutic approach for leukemias with mutant JAK2. | [1][2] |
| Mechanism of Action | JAK2-V617F expressing cells | Not publicly available | Induces degradation of JAK2-V617F protein by increasing its ubiquitination. | [1][2] |
Note: Specific quantitative in vivo data for this compound, such as percentage of tumor growth inhibition or median survival benefit, are not yet publicly available in peer-reviewed literature. The findings are based on the described mechanism of action and its effects on primary patient cells.
Table 2: In Vivo Efficacy of Ruxolitinib in JAK2-V617F Leukemia/MPN Models
| Parameter | Cell Line/Model | Dosing Regimen | Key Findings | Citation |
| Tumor Growth Inhibition | Ba/F3-JAK2-V617F xenograft | Oral administration | Markedly reduced splenomegaly. | [3] |
| HEL cells (JAK2-V617F) xenograft in NSG mice | 120 mg/kg/day, oral gavage | Significant reduction in spleen weight. | [4] | |
| Survival | Ba/F3-JAK2-V617F xenograft | Oral administration | Significantly prolonged survival (90% survival at 22 days vs. 10% in control). | [3] |
| HEL cells (JAK2-V617F) xenograft in NSG mice | 120 mg/kg/day, oral gavage | Increased overall survival. | [4] | |
| Biomarker Modulation | Ba/F3-JAK2-V617F xenograft | Oral administration | Reduced levels of phosphorylated STAT3. | [3] |
| HEL cells (JAK2-V617F) xenograft in NSG mice | 120 mg/kg/day, oral gavage | Reduced percentage of viable human cells in bone marrow. | [4] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting Mutant JAK2 for Degradation
This compound inhibits the deubiquitinase JOSD1. In the context of JAK2-V617F mutant leukemia, JOSD1 is known to interact with and stabilize the mutant JAK2 protein by removing ubiquitin tags, thereby preventing its degradation by the proteasome. By inhibiting JOSD1, this compound allows for the accumulation of ubiquitin on JAK2-V617F, marking it for proteasomal degradation. This leads to a reduction in the levels of the oncogenic driver, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.[1][2]
Caption: this compound inhibits JOSD1, leading to JAK2-V617F degradation.
Ruxolitinib: Direct Inhibition of JAK Kinase Activity
Ruxolitinib is an ATP-competitive inhibitor of both JAK1 and JAK2. It binds to the kinase domain of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways, most notably the STAT pathway. By blocking this signaling cascade, Ruxolitinib inhibits the proliferation of cells that are dependent on JAK-STAT signaling for their growth and survival.[5]
Caption: Ruxolitinib directly inhibits JAK2-V617F kinase activity.
Experimental Protocols
In Vivo Xenograft Model for JAK2-V617F Leukemia
The following is a generalized protocol for establishing and evaluating the efficacy of therapeutic agents in a leukemia xenograft model. Specific details may vary between studies.
Caption: Workflow for in vivo testing of leukemia therapies.
Detailed Methodologies:
-
Cell Lines and Culture: Human leukemia cell lines harboring the JAK2-V617F mutation (e.g., HEL, SET-2, Ba/F3-JAK2-V617F) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are typically used to prevent rejection of human cells.
-
Xenograft Establishment: A specified number of leukemia cells are injected intravenously or subcutaneously into the mice.
-
Treatment Administration: Once leukemia is established (confirmed by peripheral blood analysis or bioluminescence imaging), mice are randomized into treatment groups. This compound, Ruxolitinib, or a vehicle control are administered according to a predetermined schedule and dosage.
-
Efficacy Assessment: Tumor burden is monitored regularly. Primary endpoints often include tumor growth inhibition and overall survival.
-
Endpoint Analysis: At the end of the study, tissues such as spleen, liver, and bone marrow are collected for histological and biomarker analysis to assess disease burden and target engagement. Spleen weight is a common endpoint in models of myeloproliferative neoplasms.
Conclusion
This compound presents a promising and distinct mechanism of action for the treatment of JAK2-mutant leukemias by targeting the mutant oncoprotein for degradation. This approach has the potential for greater selectivity and a different toxicity profile compared to direct kinase inhibition. The known standard, Ruxolitinib, has demonstrated in vivo efficacy in reducing disease burden and improving survival in preclinical models, which has translated to clinical benefit.
Further preclinical studies providing direct, quantitative in vivo comparisons of this compound and Ruxolitinib are necessary to fully elucidate the relative efficacy and potential advantages of this novel DUB inhibitor. The data presented in this guide will be updated as more information becomes publicly available.
References
- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Dosing Study of Ruxolitinib in Children with Relapsed or Refractory Solid tumors, Leukemias, or Myeloproliferative Neoplasms: A Children's Oncology Group Phase 1 Consortium Study (ADVL1011) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Deubiquitinase Inhibitors: Dub-IN-7 and Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the deubiquitinating enzyme (DUB) inhibitor Dub-IN-7 and a selection of competitor compounds: PR-619, P5091, and Degrasyn (WP1130). The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Compound Overview
Deubiquitinating enzymes (DUBs) are a class of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins.[1] Dysregulation of DUB activity has been implicated in a variety of diseases, making them attractive therapeutic targets.[1] The compounds discussed in this guide represent a range of DUB inhibitors with varying selectivity and mechanisms of action.
This compound is a deubiquitinating enzyme inhibitor that has been identified as a regulator of mutant Janus Kinase 2 (JAK2).[2][3] It specifically targets Josephin Domain Containing 1 (JOSD1), a DUB that interacts with and stabilizes the JAK2-V617F mutant protein.[2][3] By inhibiting JOSD1, this compound promotes the ubiquitination and subsequent degradation of JAK2-V617F, suggesting its potential as a targeted therapy for conditions like myeloproliferative neoplasms.[2][3]
PR-619 is a broad-spectrum, reversible DUB inhibitor.[4][5] Its non-selective nature makes it a useful tool for studying the overall effects of DUB inhibition on cellular processes.[1]
P5091 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[6] USP7 is a key regulator of the p53 tumor suppressor pathway, making P5091 a valuable tool for cancer research.[2]
Degrasyn (WP1130) is a DUB inhibitor that targets several DUBs, including USP9x, USP5, USP14, and UCH37.[7][8] It is known to downregulate the Bcr-Abl oncoprotein and impact the JAK/STAT signaling pathway.[7]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activity of the compared compounds against various DUBs and their cytotoxic effects on different cell lines.
Table 1: In Vitro Inhibitory Activity of DUB Inhibitors
| Compound | Target DUB(s) | IC50/EC50 (µM) | Assay Type |
| This compound | JOSD1 | Data not publicly available | - |
| PR-619 | Broad-spectrum | EC50: 3.93 (USP4), 4.9 (USP8), 6.86 (USP7), 7.2 (USP2), 8.61 (USP5) | Cell-free |
| P5091 | USP7 | EC50: 4.2 | Cell-free |
| Degrasyn (WP1130) | USP9x, USP5, USP14, UCH37 | IC50: >80% inhibition at 5 µM for listed targets | Ub-AMC protease assay |
Table 2: Cellular Activity of DUB Inhibitors
| Compound | Cell Line(s) | Effect | IC50/EC50 (µM) | Assay Type |
| This compound | JAK2-V617F-positive primary AML cells | Induces cell death | Data not publicly available | - |
| PR-619 | HCT116 | Cytotoxicity | EC50: 6.3 | Cell Viability Assay |
| P5091 | Multiple Myeloma (MM.1R, Dox-40, LR5) | Dose-dependent decrease in viability | IC50 range: 6–14 | Cell Viability Assay |
| Degrasyn (WP1130) | K562, BV-173 (CML cells) | Induction of apoptosis | IC50: 0.5 to 2.5 | Cell Viability Assay |
Signaling Pathways
The inhibition of specific DUBs can have profound effects on various cellular signaling pathways. The diagrams below illustrate the known pathways modulated by the compared compounds.
This compound inhibits JOSD1, leading to increased ubiquitination and degradation of mutant JAK2.
P5091 inhibits USP7, leading to p53 stabilization and apoptosis.
Degrasyn inhibits multiple DUBs, leading to downregulation of Bcr-Abl and induction of apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of DUB inhibitors.
In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-AMC Based)
This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant DUB enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound, PR-619)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DUB Assay Buffer.
-
Add the diluted compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Add the recombinant DUB enzyme to each well and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Immediately measure the fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) kinetically over a set period.
-
Calculate the rate of AMC release and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Ubiquitinated Proteins
This technique is used to detect the accumulation of polyubiquitinated proteins in cells following treatment with a DUB inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. An increase in high-molecular-weight smears in the lanes of treated samples indicates an accumulation of polyubiquitinated proteins.
References
- 1. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]
- 2. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. assaygenie.com [assaygenie.com]
- 5. adooq.com [adooq.com]
- 6. Crossmark [crossmark.crossref.org]
- 7. JosD1, a Membrane-targeted Deubiquitinating Enzyme, Is Activated by Ubiquitination and Regulates Membrane Dynamics, Cell Motility, and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Dub-IN-7: A Rescue Experiment Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical deubiquitinase (DUB) inhibitor, Dub-IN-7, with established USP7 inhibitors. It outlines the experimental framework for validating the on-target effects of this compound through a rescue experiment, a critical step in early-phase drug discovery to ensure target specificity and minimize off-target effects.
Introduction to this compound and USP7 Inhibition
This compound is a novel, selective small molecule inhibitor developed to target Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response, cell cycle progression, and apoptosis.[1][2] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][3] By inhibiting USP7, this compound is designed to destabilize MDM2, leading to the accumulation and activation of p53, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.[4]
Comparative Analysis of USP7 Inhibitors
To objectively evaluate the performance of this compound, it is essential to compare its biochemical and cellular activities with other known USP7 inhibitors. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: In Vitro Biochemical Potency of USP7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (Hypothetical) | USP7 | [Data to be determined] | Biochemical |
| P5091 | USP7 | 1,300 | Biochemical |
| FT671 | USP7 | 52 | Biochemical |
| XL188 | USP7 | 12,300 (catalytic domain) | Biochemical |
| GNE-6640 | USP7 | [IC50 values available] | Cellular Viability |
| Usp7-IN-8 | USP7 | 1,400 | Biochemical |
Table 2: Cellular Activity of USP7 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Effect |
| This compound (Hypothetical) | HCT116, MCF7 | Cell Viability (e.g., MTT, CellTiter-Glo) | [Data to be determined] |
| P5091 | T47D, MCF7 | MTS Assay | ~10 µM (causes ~50% decrease in viability) |
| FT671 | MM.1S | CellTiter-Glo | Potent inhibition of cell viability |
| FX1-5303 | p53 WT cell lines | Cellular Viability | <50 nM |
| Usp7-IN-8 | HCT116 | Cell Viability (Resazurin) | Dose-dependent decrease in cell viability |
Validating On-Target Effects with a Rescue Experiment
A rescue experiment is a gold-standard method to confirm that the observed cellular phenotype of a drug is a direct result of its interaction with the intended target. In the context of this compound, this involves demonstrating that the effects of the inhibitor can be reversed by expressing a form of the target protein (USP7) that is resistant to the inhibitor.
Experimental Workflow
Caption: Workflow for validating this compound's on-target effects.
Detailed Experimental Protocols
1. Cell Culture and Transfection:
-
Cell Lines: Use a p53 wild-type cancer cell line such as HCT116 or MCF7.
-
Plasmids:
-
Empty vector (e.g., pcDNA3.1) as a negative control.
-
Vector expressing wild-type human USP7.
-
Vector expressing a mutant form of USP7 that is resistant to this compound. This mutant can be generated through site-directed mutagenesis of the this compound binding site.
-
-
Transfection: Transfect the cells with the respective plasmids using a suitable transfection reagent. Allow 24-48 hours for protein expression.
2. This compound Treatment:
-
Treat the transfected cells with a range of concentrations of this compound. Include a vehicle control (DMSO). The concentration range should be based on the predetermined IC50 value of this compound.
-
Incubate the cells for a period sufficient to observe a phenotypic effect (e.g., 48-72 hours).
3. Cell Viability Assay:
-
Protocol (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Expected Outcome: Cells transfected with the empty vector or wild-type USP7 and treated with this compound should show a dose-dependent decrease in viability. In contrast, cells expressing the inhibitor-resistant USP7 mutant should exhibit significantly higher viability in the presence of this compound, demonstrating a "rescue" of the phenotype.
4. Western Blot Analysis:
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Expected Outcome: In cells with the empty vector or wild-type USP7, this compound treatment should lead to decreased MDM2 levels and increased levels of p53 and its downstream target, p21. In cells expressing the resistant USP7 mutant, these changes should be significantly attenuated, indicating that the observed effects on the p53 pathway are indeed on-target.
USP7 Signaling Pathway
Understanding the signaling pathway in which USP7 operates is crucial for interpreting the results of the rescue experiment.
Caption: The role of USP7 in the p53-MDM2 pathway.
This guide provides a foundational framework for validating the on-target effects of this compound. Rigorous execution of these comparative studies and rescue experiments will provide strong evidence for the specific mechanism of action of this novel USP7 inhibitor, a critical milestone in its preclinical development.
References
Comparative Analysis of Dub-IN-7's Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potency of a novel inhibitor across various cell lines is a critical step in preclinical assessment. This guide provides a framework for the comparative analysis of Dub-IN-7, a deubiquitinase (DUB) inhibitor. While specific IC50 values for this compound are not publicly available in the reviewed literature, this document outlines the necessary experimental protocols and the relevant signaling pathways to facilitate such an analysis.
This compound has been identified as an inhibitor of deubiquitinating enzymes and is suggested for use in studies concerning diseases with dysregulated Janus kinase 2 (JAK2) activity, such as leukemia.[1] Deubiquitinases (DUBs) are a class of enzymes that remove ubiquitin from substrate proteins, thereby regulating their degradation and signaling functions. The inhibition of DUBs is a promising therapeutic strategy in various diseases, including cancer.
Data Presentation: A Template for Comparative Potency
To effectively compare the potency of this compound across different cell lines, a structured presentation of quantitative data, such as the half-maximal inhibitory concentration (IC50), is essential. The following table provides a template for summarizing such data once it is experimentally determined.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference Compound | IC50 (µM) of Reference Compound |
| [e.g., K562] | [e.g., Chronic Myeloid Leukemia] | [Experimental Value] | [e.g., GDC-0941] | [Experimental Value] |
| [e.g., MOLM-13] | [e.g., Acute Myeloid Leukemia] | [Experimental Value] | [e.g., GDC-0941] | [Experimental Value] |
| [e.g., HEL] | [e.g., Erythroleukemia] | [Experimental Value] | [e.g., GDC-0941] | [Experimental Value] |
| [e.g., SET-2] | [e.g., Megakaryoblastic Leukemia] | [Experimental Value] | [e.g., GDC-0941] | [Experimental Value] |
Caption: Table 1. Comparative IC50 values of this compound in various leukemia cell lines.
Experimental Protocols
A standardized experimental protocol is crucial for generating reliable and comparable potency data. The following is a detailed methodology for a cell viability assay to determine the IC50 value of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50).
Materials:
-
Target cell lines (e.g., K562, MOLM-13, HEL, SET-2)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
The JAK2-STAT5 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, particularly in hematopoietic cells. Dysregulation of this pathway is a hallmark of many leukemias. This compound is suggested to act on components of this pathway. The following diagram illustrates a simplified representation of the JAK2-STAT5 signaling cascade.
Caption: JAK2-STAT5 signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound in cell lines.
Logical Relationship Diagram
This diagram illustrates the logical flow from the mechanism of this compound to its expected cellular effect.
Caption: Logical flow of this compound's mechanism to cellular outcome.
References
Dub-IN-7 Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies
Dub-IN-7, an inhibitor of the deubiquitinase USP7, has shown promising synergistic activity when combined with several other classes of anti-cancer drugs, enhancing therapeutic efficacy in various cancer models. These combinations often lead to increased cancer cell death, overcoming drug resistance and potentially allowing for lower, less toxic doses of the combined agents.[1][2] The primary mechanism of this compound involves the stabilization of tumor suppressor proteins, most notably p53, by preventing its degradation, which is mediated by MDM2, a key substrate of USP7.[3][4][5]
Synergistic Combinations and Supporting Data
Several studies have highlighted the synergistic potential of USP7 inhibitors like this compound with other therapeutic agents.
Table 1: Synergistic Effects of USP7 Inhibitors in Combination Therapies
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Bortezomib (B1684674) (Proteasome Inhibitor) | Multiple Myeloma | Overcomes bortezomib resistance and enhances anti-myeloma activity. | |
| Venetoclax (Bcl-2 Inhibitor) | Acute Myeloid Leukemia (AML) | Strong synergistic reduction in cell viability. | |
| PARP Inhibitors | Prostate Cancer | Synergistic suppression of cancer cell growth. | |
| Trastuzumab (Anti-HER2) | HER2+ Breast Cancer | Synergistically suppressed tumor growth in patient-derived xenograft models. | |
| DNA Damaging Agents (Etoposide, Doxorubicin) | Multiple Myeloma | Increased killing of myeloma cells in vitro. | |
| PLK1 Inhibitors (e.g., Volasertib) | Paclitaxel-Resistant Lung Cancer | Strong synergism in inducing cancer cell death. | |
| Anti-PD-1 Antibodies (Immunotherapy) | Colorectal Cancer | Potentiated the efficacy of tumor vaccine therapy in mouse models. |
Mechanisms of Synergy
The synergistic effects of this compound with other drugs stem from its role in modulating key cellular pathways. By inhibiting USP7, this compound prevents the deubiquitination and subsequent stabilization of proteins like MDM2, which is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This leads to an accumulation of p53, promoting apoptosis and cell cycle arrest in cancer cells.
dot
Caption: USP7-p53 signaling pathway and the effect of this compound.
When combined with DNA damaging agents or PARP inhibitors, the upregulation of p53 by this compound can lower the threshold for apoptosis, making cancer cells more susceptible to the DNA damage induced by these drugs. In the case of proteasome inhibitors like bortezomib, inhibiting USP7 can exacerbate the accumulation of ubiquitinated proteins, leading to proteotoxic stress and apoptosis.
Experimental Protocols
Cell Viability and Synergy Analysis
A common method to assess synergistic effects is the Chou-Talalay method, which calculates a Combination Index (CI).
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using an MTS or MTT assay.
-
The dose-response curves for each agent alone and in combination are used to calculate the CI using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Dub-IN-7: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Dub-IN-7, a compound utilized in contemporary research. Adherence to these protocols is essential for maintaining a secure laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, whether in its solid form or in a solution (commonly dissolved in solvents like DMSO), should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1]
-
Waste Segregation : It is critical to segregate waste streams to prevent inadvertent chemical reactions.[1]
-
Solid Waste : Collect any solid this compound waste, including contaminated items such as weighing paper, gloves, and disposable spatulas, in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible waste container. Avoid mixing organic solvent waste with aqueous waste unless specifically permitted by your institution's safety guidelines.[1]
-
Contaminated Labware : Disposable labware, such as pipette tips and centrifuge tubes that have been in contact with this compound, must be placed in a designated hazardous waste bag or container.
-
-
Waste Labeling : All hazardous waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., irritant).
-
Storage : Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste types are physically separated.
-
Institutional Disposal Procedures : Always consult and adhere to your institution's specific guidelines for hazardous waste management and disposal. Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research setting. Always prioritize consulting your institution's specific protocols for hazardous waste management.
References
Personal protective equipment for handling Dub-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Dub-IN-7, a deubiquitinating enzyme (DUB) inhibitor. The information is intended to offer immediate, procedural guidance to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound (also known as compound 43)
-
CAS Number: 2894064-79-8
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS 2894064-79-8) was not publicly available at the time of this writing. The following safety recommendations are based on the general hazard profiles of other deubiquitinating enzyme inhibitors intended for research use. It is imperative to obtain the specific SDS from your supplier for detailed and definitive safety information.
Hazard Identification and Personal Protective Equipment (PPE)
As a novel research chemical, the full toxicological properties of this compound may not be fully characterized. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves (ensure no tears or holes). A lab coat is mandatory. For larger quantities or risk of splashing, a chemically resistant apron is advised. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary, especially when handling the powder form. | Minimizes inhalation of dust or aerosols. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. | Removes any potential residual contamination. |
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Preparation and Use:
-
All handling of this compound, especially in its powdered form, should be conducted in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.
Spill Management:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Small Spills (Liquid Solution): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
